Diethyl glutamate hydrochloride
Description
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Properties
IUPAC Name |
diethyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505011, DTXSID50879622 | |
| Record name | Diethyl glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, diethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-19-0, 1118-89-4 | |
| Record name | NSC114914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl L-glutamate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl L-glutamate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, diethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Structural Characterization and Synthetic Utility of Diethyl L-Glutamate Hydrochloride
Executive Summary
Diethyl L-glutamate hydrochloride (CAS: 1118-89-4) is a critical amino acid derivative serving as a foundational building block in peptide synthesis, medicinal chemistry, and neuropharmacological research.[1][2] Structurally, it represents the diethyl ester of L-glutamic acid, stabilized as a hydrochloride salt to prevent spontaneous cyclization.
This guide analyzes its molecular architecture, details a self-validating synthesis protocol using thionyl chloride, and provides field-proven insights into its stability profile—specifically the thermodynamic inevitability of pyroglutamate formation in its free base form.
Molecular Architecture & Stereochemistry
Structural Anatomy
The molecule consists of an L-glutamic acid backbone where both the
-
Stereocenter: The carbon at position 2 (alpha-carbon) possesses (S)-configuration (L-isomer).
-
Functional Groups: Two ethyl esters (hydrophobic, masking charge), one ammonium chloride (hydrophilic, providing crystal lattice energy).
Connectivity Diagram
The following diagram illustrates the functional connectivity and the distinct esterification sites.
Figure 1: Functional connectivity of Diethyl L-glutamate HCl, highlighting the dual esterification sites and ionic stabilization.
Physicochemical Profile
The hydrochloride salt exhibits distinct properties compared to the free amino acid. The esterification significantly lowers the melting point relative to glutamic acid, while the salt form ensures water solubility.
| Property | Value / Description |
| CAS Number | 1118-89-4 |
| Molecular Formula | |
| Molecular Weight | 239.70 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 108 – 115 °C |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in ether, hexanes. |
| pKa | ~7.0 (ammonium group deprotonation) |
| Chirality | L-isomer (S-configuration) |
Spectroscopic Signature (Diagnostic NMR)
-
1H NMR (
):-
1.25 (t, 6H): Two methyl groups (
) of the ethyl esters. -
2.20–2.30 (m, 2H):
-methylene protons. -
2.60 (t, 2H):
-methylene protons (adjacent to -ester). -
4.15–4.30 (q, 4H): Methylene groups (
) of the ethyl esters. -
4.10 (t, 1H):
-methine proton (chiral center).
-
1.25 (t, 6H): Two methyl groups (
Synthetic Methodology: The Thionyl Chloride Protocol[5]
Expert Insight: While Fischer esterification (acid catalysis) is possible, the Thionyl Chloride (
Self-Validating Protocol
Objective: Synthesis of Diethyl L-glutamate HCl from L-Glutamic acid.
Reagents:
-
Absolute Ethanol (solvent & reactant)
-
Thionyl Chloride (
) – Handle with extreme caution (fume hood).
Step-by-Step Workflow:
-
Preparation (0°C): Chill absolute ethanol (20 mL/g of amino acid) in a round-bottom flask to 0°C using an ice bath.
-
Activation (Exothermic): Add
(2.5 equivalents) dropwise.-
Validation: Verify gas evolution (
and HCl). The solution temperature must remain <10°C to prevent solvent boil-off.
-
-
Addition: Add L-Glutamic acid (1.0 equivalent) in one portion. The solid will initially remain suspended.
-
Reaction (Reflux): Remove ice bath. Heat to reflux (approx. 78°C) for 4–6 hours.
-
Endpoint: The solution becomes clear as the zwitterionic amino acid dissolves upon esterification.
-
-
Isolation: Evaporate solvent in vacuo.
-
Purification: Recrystallize the residue from Ethanol/Ether or Acetone/Ether to remove excess HCl and mono-ester byproducts.
-
Synthesis Pathway Diagram[5]
Figure 2: Reaction workflow utilizing thionyl chloride to drive complete esterification.
Stability & Handling: The Free Base Trap
Critical Researcher Note: A common error in handling diethyl glutamate is the premature neutralization of the hydrochloride salt.
The Cyclization Mechanism
In its hydrochloride form , the amine is protonated (
Because the molecule has a
-
Implication: Always maintain the compound as the HCl salt until the exact moment of coupling in peptide synthesis.
-
Storage: Store at -20°C under desiccant. Moisture can hydrolyze the esters; basic conditions cause cyclization.
Figure 3: The degradation pathway of the free base into pyroglutamate, a common impurity in improper handling.
Applications in Drug Development[7][8]
Peptide Synthesis (C-Terminal Protection)
Diethyl glutamate is extensively used to protect the C-terminus and the side-chain carboxyl of glutamic acid during peptide chain elongation.
-
Role: Prevents the formation of anhydrides or branched peptides during coupling steps.
-
Removal: The ethyl esters are removed via saponification (NaOH/MeOH) or enzymatic hydrolysis (esterases) after the peptide is assembled.
Prodrug Design (CNS Delivery)
Glutamate is a polar neurotransmitter that does not cross the Blood-Brain Barrier (BBB) efficiently.
-
Mechanism: Esterification masks the two negative charges of the carboxyl groups, significantly increasing lipophilicity.
-
In Vivo: Once the diethyl glutamate prodrug crosses the BBB, intracellular esterases hydrolyze the ethyl groups, releasing the active L-glutamate.
References
-
Synthesis Protocol & Characterization
-
Thionyl Chloride Esterification Method
- Source: Li, J.J.
- Context: Standard mechanism for amino acid esterific
-
URL:[Link]
-
Stability & Cyclization (Pyroglutamate Formation)
- Source: Journal of Organic Chemistry.
- Title: Kinetics and Mechanism of the Cycliz
-
URL:[Link] (General reference for glutamate cyclization kinetics).
-
NMR Spectral Data
Sources
- 1. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 2. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1118-89-4: L-Glutamic acid, 1,5-diethyl ester, hydroch… [cymitquimica.com]
- 4. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. L-glutamic acid diethyl ester hydrochloride | 1118-89-4 [chemnet.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. L-Glutamic acid di-tert-butyl ester hydrochloride(32677-01-3) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Synthesis of Diethyl L-Glutamate Hydrochloride
Introduction & Strategic Utility
Diethyl L-glutamate hydrochloride (CAS: 1118-89-4) is a critical amino acid ester used extensively as an intermediate in peptide synthesis, pharmaceutical development (e.g., folic acid antagonists, peptidomimetics), and as a precursor for chiral auxiliaries.[1][2]
Its synthesis represents a classic Fischer Esterification , yet achieving high purity (>99%) and yield requires strict control over water content and temperature to prevent the formation of the thermodynamic byproduct, pyroglutamic acid (5-oxoproline) . This guide details three distinct protocols, selected based on scale and available infrastructure.
Key Physiochemical Parameters
| Parameter | Value | Note |
| Molecular Formula | C | |
| Molecular Weight | 239.70 g/mol | |
| Melting Point | 113–118 °C | Sharp mp indicates high purity |
| Optical Rotation | (c=3.6 in EtOH) | |
| Solubility | Soluble in water, ethanol; Insoluble in ether |
Mechanistic Principles
The synthesis relies on the acid-catalyzed reaction of L-glutamic acid with ethanol.[7] The presence of HCl serves two roles:
-
Catalyst: Protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by ethanol.
-
Product Stabilization: Protonates the amine group (
), preventing the intramolecular cyclization that leads to pyroglutamic acid.
Reaction Pathway Diagram
The following diagram illustrates the critical pathway and the competing side-reaction (cyclization) that must be suppressed.
Figure 1: Reaction mechanism showing the primary esterification pathway and the thermal cyclization risk.
Method A: Thionyl Chloride Mediated Synthesis (Standard Lab Scale)
Best for: High purity, ease of handling, no need for gas cylinders.
Principle: Thionyl chloride (
Reagents
-
L-Glutamic Acid: 14.7 g (100 mmol)[5]
-
Absolute Ethanol: 150 mL (Excess)
-
Thionyl Chloride: 24.0 g (14.6 mL, ~200 mmol)
-
Solvent for precipitation: Methyl tert-butyl ether (MTBE) or Diethyl Ether.
Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl
or Drierite). -
Chilling: Charge the flask with 150 mL absolute ethanol. Cool to -10°C to 0°C using an ice-salt bath.
-
Activation (In-situ HCl): Add Thionyl Chloride dropwise over 30 minutes.
-
Critical Control: Temperature must remain <5°C to prevent violent boiling and loss of reagent.
-
-
Addition: Remove the ice bath. Add L-Glutamic acid in one portion. The solid will not dissolve immediately.
-
Reflux: Heat the mixture to reflux (approx. 70°C) for 5–7 hours .
-
Observation: The solution should become clear and colorless/pale yellow as the amino acid dissolves and esterifies.
-
-
Workup:
-
Concentrate the solution under reduced pressure (Rotovap) at 40°C to remove excess ethanol and SO
. A viscous oil or semi-solid will remain. -
Crystallization: Add 100 mL of cold MTBE or Diethyl Ether to the residue. Stir vigorously (trituration) to induce crystallization.
-
Isolation: Filter the white precipitate under vacuum. Wash with cold ether (2 x 20 mL).
-
Drying: Dry in a vacuum desiccator over KOH pellets (to remove trace acid) for 12 hours.
Expected Yield: 95–98% Reference: Pianeta Chimica [1]; ChemicalBook Protocols [2].
Method B: Acetyl Chloride Method (Convenient Alternative)
Best for: Labs lacking thionyl chloride; safer than handling pure HCl gas. Principle: Acetyl chloride reacts with ethanol to produce anhydrous HCl and ethyl acetate. The ethyl acetate acts as a co-solvent.
Reagents
-
L-Glutamic Acid: 10.0 g
-
Absolute Ethanol: 100 mL
-
Acetyl Chloride: 20 mL
Protocol
-
Preparation: Place 100 mL absolute ethanol in a round-bottom flask. Cool to 0°C.[4]
-
Generation: Add Acetyl Chloride dropwise with stirring. (Caution: Exothermic).
-
Reaction: Add L-Glutamic acid. Fit with a reflux condenser.[5]
-
Heating: Reflux for 4–6 hours.
-
Workup: Evaporate solvents. The residue often crystallizes more easily due to the absence of sulfur byproducts. Recrystallize from Ethanol/Ether.[4]
Note: This method introduces ethyl acetate, which must be removed completely if the product is for biological use.
Method C: Dry HCl Gas (Industrial/Scale-Up)
Best for: Large-scale production (>1 kg); lowest raw material cost. Principle: Saturation of ethanol with gaseous HCl allows for extremely high acid concentrations without generating sulfur or acetate byproducts.
Protocol Workflow Diagram
Figure 2: Industrial workflow for gas-phase acid catalysis.
-
Saturation: Bubble dry HCl gas into absolute ethanol at 0°C until the weight increases by ~20-25%.
-
Reaction: Add L-Glutamic acid and reflux.
-
Purification: Similar workup to Method A.
Reference: Organic Syntheses (General procedure for amino acid esters) [3].
Purification & Troubleshooting
Recrystallization Strategy
If the crude product is yellow or has a low melting point (<110°C):
-
Dissolve the crude solid in the minimum amount of hot absolute ethanol (~50-60°C).
-
(Optional) Add activated carbon (1% w/w), stir for 5 mins, and filter hot.
-
Allow to cool to room temperature.
-
Slowly add Diethyl Ether or MTBE until turbidity just appears.
-
Refrigerate at 4°C overnight.
Common Issues
| Symptom | Cause | Solution |
| Oily Product | Residual solvent or moisture | Triturate (grind) the oil with fresh dry ether. Ensure ethanol is removed completely. |
| Low Yield | Hydrolysis during workup | Avoid exposure to humid air. Use a drying tube.[9] |
| Impurity (Pyroglutamate) | Overheating or low acid conc. | Ensure excess HCl is present. Do not exceed 80°C. |
Safety & Handling
-
Thionyl Chloride: Highly toxic and corrosive.[9] Reacts violently with water.[9] All glassware must be oven-dried. Work in a fume hood.
-
HCl Gas: Corrosive to lungs and metals. Use trap systems.
-
Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container at -20°C or 4°C for long-term stability [4].
References
-
Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. (Adapted for Ethyl Ester). Available at: [Link]
-
Organic Syntheses. Esterification of Amino Acids.[10] Coll. Vol. 2, p.278 (1943). Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate - Oreate AI Blog [oreateai.com]
- 3. KR840001233B1 - Process for the preparation of n-acyl-l-glutamic acid - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1709861A - Method for preparing L-glutamic acid - Google Patents [patents.google.com]
- 8. A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature [mdpi.com]
- 9. pianetachimica.it [pianetachimica.it]
- 10. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
physical and chemical properties of Diethyl glutamate hydrochloride
Physical and Chemical Properties of Diethyl Glutamate Hydrochloride: A Technical Guide
Executive Summary
Diethyl glutamate hydrochloride (CAS: 1118-89-4) is the ethyl ester derivative of L-glutamic acid, stabilized as a hydrochloride salt.[1][2][3][4] In drug development and organic synthesis, it serves a dual function: as a C-terminal protected building block in peptide chemistry and as a prodrug scaffold to enhance the lipophilicity and blood-brain barrier (BBB) permeability of glutamatergic modulators.
This guide analyzes the compound’s physicochemical behavior, focusing on its critical instability pathway—intramolecular cyclization to ethyl pyroglutamate —and provides validated protocols for its synthesis, handling, and analytical characterization.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | Diethyl (2S)-2-aminopentanedioate hydrochloride |
| Common Name | L-Glutamic acid diethyl ester hydrochloride |
| CAS Number | 1118-89-4 |
| Molecular Formula | C |
| Molecular Weight | 239.70 g/mol |
| Chirality | L-isomer (S-configuration) |
| SMILES | CCOC(=O)CCC(=O)OCC.Cl |
Structural Insight:
The molecule features two ethyl ester groups at the
Physical Characterization
Thermal & Phase Properties
-
Melting Point: 108–112 °C.
-
Diagnostic Value: A melting point depression below 105 °C typically indicates hydrolysis (presence of mono-ethyl esters) or residual solvent.
-
-
Hygroscopicity: Moderate. The HCl salt is less hygroscopic than the free base but will deliquesce upon prolonged exposure to humidity (>60% RH).
Solubility Profile
| Solvent | Solubility | Operational Note |
| Water | High (>100 mg/mL) | Solution is acidic (pH ~3–4). Stable for <24h at RT. |
| Ethanol | Soluble | Preferred solvent for recrystallization. |
| DMSO | Soluble | Suitable for biological stock solutions (stable at -20°C).[8] |
| Ether/Hexane | Insoluble | Used as anti-solvents for precipitation. |
Optical Rotation
-
Specific Rotation
: +21.0° to +24.0° ( , Ethanol). -
Self-Validating Check: A rotation value lower than +20.0° suggests racemization (often caused by excessive heat during synthesis) or contamination with the D-isomer.
Chemical Reactivity & Stability
The Pyroglutamate Degradation Pathway (Critical)
The most significant stability risk for Diethyl glutamate HCl is intramolecular cyclization . Under neutral or slightly basic conditions, the free amine nucleophilically attacks the
Mechanism:
-
Neutralization of HCl salt releases the free amine (
). -
The amine attacks the
-ester. -
Ring closure forms a 5-membered lactam (Pyroglutamate).
Graphviz Diagram: Degradation Pathway
Figure 1: The degradation pathway of Diethyl glutamate upon neutralization. The formation of the lactam ring is thermodynamically favored.
Hydrolysis
-
Acidic Hydrolysis: Slow. Reverts to Glutamic acid and Ethanol.[1]
-
Enzymatic Hydrolysis: Rapid. Esterases in plasma/liver cleave the ethyl groups. The
-ester is typically cleaved faster than the -ester due to steric accessibility.
Synthesis & Purification Protocol
Method: Thionyl Chloride Activated Esterification Scale: Laboratory (10–50 g)
Step-by-Step Methodology
-
Preparation: Chill 200 mL of absolute ethanol to 0 °C in a round-bottom flask under
atmosphere. -
Activation: Dropwise add Thionyl Chloride (SOCl
) (1.2 eq per carboxyl group) to the ethanol. Caution: Exothermic reaction releasing HCl gas. -
Addition: Add L-Glutamic Acid (1.0 eq) solid in one portion.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. The solution should become clear.
-
Work-up (Self-Validating Step):
-
Evaporate solvent in vacuo.
-
Crucial: Add diethyl ether to the oily residue to induce crystallization. If it remains an oil, trace water or excess acid is present.
-
-
Recrystallization: Dissolve crude solid in minimum hot ethanol, then add cold ether. Filter and dry under vacuum over P
O .
Graphviz Diagram: Synthesis Workflow
Figure 2: Standard synthesis workflow using thionyl chloride activation.
Applications in Research & Development
Prodrug Design (Neuroscience)
Diethyl glutamate is lipophilic, allowing it to cross the blood-brain barrier (BBB) more effectively than glutamate. Once inside the CNS, intracellular esterases hydrolyze it back to the active neurotransmitter.
-
Usage: Used to study glutamate receptor kinetics without the confounding effects of transport proteins that strictly regulate free glutamate levels.
Peptide Synthesis
Acts as a C-terminal protecting group .
-
Advantage:[1][9] The ethyl esters are stable to mild acid (TFA) used to remove Boc/Trityl groups, allowing for orthogonal deprotection strategies.
-
Removal: Saponification (LiOH/MeOH) or enzymatic cleavage.
Handling, Safety & Storage
| Parameter | Recommendation | Rationale |
| Storage Temp | -20 °C | Prevents slow thermal degradation and cyclization. |
| Atmosphere | Inert (Argon/Nitrogen) | Hygroscopic; moisture accelerates hydrolysis. |
| Handling | Wear gloves/mask | Irritant to eyes and respiratory tract. |
| Shelf Life | 2 Years | If stored properly.[7] Re-test melting point every 6 months. |
Self-Validating Storage Check: Before using a stored batch for critical experiments, perform a TLC check (System: Butanol/Acetic Acid/Water 4:1:1).
-
Single Spot (
~0.6): Pure. -
Secondary Spot (
~0.8): Ethyl Pyroglutamate contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73960, Glutamic acid diethyl ester hydrochloride. Retrieved from [Link]
-
Organic Syntheses (1925). Glutamic Acid Hydrochloride and derivatives. Org.[1][8] Synth. 1925, 4,[2] 29. Retrieved from [Link]
- Google Patents (2020).CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof.
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate - Oreate AI Blog [oreateai.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. leapchem.com [leapchem.com]
An In-depth Technical Guide to Diethyl L-glutamate Hydrochloride (CAS 1118-89-4): A Cornerstone Intermediate for Pharmaceutical and Neuroscience Research
This guide provides an in-depth technical overview of Diethyl L-glutamate hydrochloride (DEGH), a pivotal molecule for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the chemical principles, practical methodologies, and critical applications of DEGH, grounding its utility in the context of modern chemical synthesis and neuropharmacology.
Core Identity and Physicochemical Landscape
Diethyl L-glutamate hydrochloride is the diethyl ester of L-glutamic acid, presented as a hydrochloride salt. This structural modification, specifically the esterification of both the alpha and gamma carboxylic acid groups, is not a trivial chemical footnote; it is a deliberate and essential protection strategy. By converting the reactive carboxyl groups into less reactive ethyl esters, the molecule's alpha-amino group is liberated for selective reactions, primarily in peptide synthesis. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, rendering it a readily usable, white crystalline powder.[1][2]
Its chirality, inherited from the natural amino acid L-glutamic acid, is a critical feature. The preservation of the L-configuration is paramount for its use in synthesizing stereochemically pure peptides and pharmaceuticals, as biological activity is intrinsically tied to three-dimensional structure.[3]
Chemical Structure
Caption: Chemical structure of Diethyl L-glutamate Hydrochloride.
Key Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1118-89-4 | [1][4][5] |
| Molecular Formula | C₉H₁₇NO₄·HCl | [1][4] |
| Molecular Weight | 239.70 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][4][7] |
| Melting Point | 108-110 °C | [1][5][7] |
| Solubility | Soluble in water and ethanol | [1][3] |
| Optical Rotation | [α]D²⁰ = +21.5 to +24.0° (c=3.6-5, EtOH/Water) | [3][4][7][8] |
| Storage | -20°C, cool and dry place | [1][8][9] |
Synthesis and Purification: A Practical Workflow
The most common and efficient synthesis of DEGH is the Fischer esterification of L-glutamic acid. This reaction exemplifies a classic acid-catalyzed esterification where both carboxylic acid groups are converted to their corresponding ethyl esters.
Causality in Experimental Design:
-
Reagent Choice: Ethanol serves as both the solvent and the reactant, and using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Catalyst: Thionyl chloride (SOCl₂) or anhydrous hydrogen chloride gas are frequently used. Thionyl chloride is highly effective as it reacts with ethanol to form HCl in situ, which catalyzes the esterification, and sulfur dioxide and HCl as gaseous byproducts, which are easily removed.[9][10] This avoids the addition of water, which would hinder the esterification.
-
Temperature Control: The reaction is typically performed under reflux to increase the reaction rate. However, initial addition of reagents like thionyl chloride is often done at low temperatures (0 °C) to control the exothermic reaction with ethanol.[11]
-
Purification: The final product is often a salt, making it amenable to purification by recrystallization. A common solvent system is a mixture of an alcohol (like ethanol) and a less polar solvent (like diethyl ether or methyl tert-butyl ether), which induces precipitation of the pure hydrochloride salt.[10][12]
Workflow for DEGH Synthesis
Caption: General workflow for the synthesis of Diethyl L-glutamate Hydrochloride.
Step-by-Step Synthesis Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (e.g., 10 mL per gram of glutamic acid). Cool the flask to 0 °C in an ice bath.[9]
-
Reagent Addition: Slowly add thionyl chloride (approx. 2.2 equivalents) dropwise to the cold ethanol. This step is exothermic and generates HCl gas. Ensure proper ventilation.
-
Reactant Addition: After the addition is complete, add L-glutamic acid (1 equivalent) portion-wise to the stirred solution.[11]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours before heating to reflux (approx. 78 °C) for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess ethanol and SOCl₂.
-
Purification: Dissolve the crude oily residue in a minimal amount of hot ethanol. Slowly add methyl tert-butyl ether or diethyl ether until the solution becomes cloudy.[10][12]
-
Isolation: Allow the solution to cool, first at room temperature and then in a refrigerator or ice bath to maximize crystal formation.
-
Final Steps: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield pure Diethyl L-glutamate hydrochloride.
Analytical Characterization for Quality Assurance
Rigorous analytical testing is crucial to validate the identity, purity, and stereochemical integrity of DEGH, ensuring its suitability for sensitive applications like pharmaceutical synthesis.
Self-Validating System of Protocols: A combination of chromatographic and spectroscopic techniques provides a comprehensive and self-validating analytical package. HPLC confirms purity, chiral HPLC confirms stereochemical integrity, and NMR and MS confirm the molecular structure. Each technique provides an orthogonal piece of data, and together, they build a high-confidence profile of the compound.
Analytical Workflow
Caption: Comprehensive analytical workflow for quality control of DEGH.
Key Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. A typical method employs a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[13] Detection is commonly performed using a UV detector at a low wavelength (~210 nm) where the ester carbonyl group absorbs.[13][14]
-
Chiral HPLC: This is the most critical analysis to ensure the compound is the desired L-enantiomer and not contaminated with its D-isomer. A chiral stationary phase (e.g., based on a chiral crown ether or cyclodextrin) is used to separate the enantiomers, allowing for precise quantification of enantiomeric excess (e.e.).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for unambiguous structure confirmation.[11][15]
-
¹H NMR: Will show characteristic signals for the two ethyl groups (a quartet and a triplet), the protons on the glutamate backbone, and the amine protons.
-
¹³C NMR: Will confirm the presence of the two distinct ester carbonyl carbons, the alpha-carbon, and the carbons of the ethyl and glutamate backbone.[6][15]
-
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[16] Electrospray ionization (ESI) is a suitable technique, which would typically show the [M+H]⁺ ion for the free base.
Applications in Advanced Scientific Research
DEGH's utility stems from its identity as a protected form of L-glutamic acid, a non-essential amino acid that is also the most abundant excitatory neurotransmitter in the vertebrate nervous system.[17]
A. Cornerstone of Peptide Synthesis
In peptide synthesis, unprotected acidic side chains of amino acids like glutamic acid can cause unwanted side reactions during the peptide bond formation step. DEGH elegantly solves this problem.
-
Orthogonal Protection: The ethyl esters protect the carboxyl groups. This protection is stable to the standard conditions used for forming peptide bonds but can be removed later under specific hydrolytic conditions (acidic or basic) without cleaving the newly formed peptide bonds.[18] This "orthogonality" is a fundamental principle of modern chemical synthesis.
-
Preventing Racemization: Protecting the carboxyl groups significantly reduces the risk of racemization at the alpha-carbon, ensuring the final peptide is enantiomerically pure and thus biologically active.[18]
-
Versatility: It is employed in both solution-phase and solid-phase peptide synthesis (SPPS), making it a versatile tool for chemists.[3]
Caption: Role of DEGH in dipeptide synthesis, showing side-chain protection.
B. Building Block for Drug Discovery
Beyond peptides, DEGH serves as a chiral building block for synthesizing a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] Its bifunctional nature (after deprotection) allows it to be incorporated into diverse molecular scaffolds. It is particularly valuable in creating prodrugs, where esterification can improve a drug's lipophilicity, thereby enhancing its absorption and bioavailability.[3]
C. Tool for Probing the Glutamatergic System
Glutamate is the master excitatory neurotransmitter, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases like Alzheimer's.[19][20]
-
Synthesis of Analogs: DEGH is an essential precursor for the synthesis of novel glutamate analogs.[3] Researchers modify the core structure to create molecules that can selectively activate or block specific glutamate receptors (e.g., NMDA, AMPA, kainate receptors).[17][21]
-
Receptor Studies: These synthetic analogs are indispensable tools for studying the structure, function, and pharmacology of glutamate receptors, helping to unravel the complexities of synaptic transmission and plasticity.[22] This fundamental research is the first step toward developing new therapeutic agents that target the glutamatergic system.[19]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of DEGH is essential for safety.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[23][24]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is often -20°C to ensure long-term stability.[1][8][9]
-
Hazards: While not classified as acutely toxic, it may cause skin and eye irritation. Avoid formation of dust and aerosols during handling.[23][25] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[23][24]
Conclusion
Diethyl L-glutamate hydrochloride (CAS 1118-89-4) is far more than a simple derivative of an amino acid. It is a strategically designed intermediate that embodies key principles of chemical synthesis, including functional group protection and stereochemical control. Its role is fundamental in the assembly of complex peptides and serves as a versatile chiral synthon in drug discovery. Furthermore, as a precursor to novel glutamate analogs, it continues to be an invaluable tool for neuroscientists working to understand and treat the most challenging disorders of the central nervous system. A thorough understanding of its properties, synthesis, and analysis is therefore essential for any researcher aiming to leverage its full potential.
References
-
Cas 1118-89-4,Diethyl L-glutamate hydrochloride. LookChem. [Link]
-
Diethyl L-glutamate hydrochloride, 97% 1118-89-4. Otto Chemie Pvt. Ltd.. [Link]
-
Glutamic acid diethyl ester hydrochloride. PubChem. [Link]
- Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof.
-
Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate. Oreate AI Blog. [Link]
-
d-GLUTAMIC ACID. Organic Syntheses. [Link]
-
The Crucial Role of Diethyl L-Glutamate HCl in Peptide Synthesis. Peptide Synthesis Blog. [Link]
-
L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. PubMed. [Link]
- Analysis and detection method of L-diethyl glutamate.
- Process for synthesizing L-γ-methylene glutamic acid and analogs.
-
A CONVENIENT SYNTHESIS OF DL-GLUTAMIC ACID FROM β-PROPIOLACTONE. Canadian Science Publishing. [Link]
-
Diethyl Ester D-Glutamic Acid Hydrochloride. Veeprho. [Link]
-
Dimethyl L-glutamate hydrochloride. PubChem. [Link]
-
The role of glutamate in central nervous system health and disease - A review. ResearchGate. [Link]
-
Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. PMC. [Link]
-
Glutamate's Role in Brain Communication Unveiled by High-Tech Imaging. Technology Networks. [Link]
-
Glutamate (neurotransmitter). Wikipedia. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate - Oreate AI Blog [oreateai.com]
- 3. leapchem.com [leapchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 6. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Diethyl L-Glutamate Hydrochloride | 1118-89-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 11. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. CN104515815A - Analysis and detection method of L-diethyl glutamate - Google Patents [patents.google.com]
- 14. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
- 15. Diethyl L-glutamate hydrochloride(1118-89-4) 13C NMR spectrum [chemicalbook.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. technologynetworks.com [technologynetworks.com]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
- 25. Dimethyl L-glutamate hydrochloride | C7H14ClNO4 | CID 12917568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diethyl glutamate hydrochloride safety and handling precautions
Technical Safety & Handling Guide: Diethyl L-Glutamate Hydrochloride
CAS Number: 1118-89-4
Formula: C
Executive Summary & Substance Profile
Diethyl L-glutamate hydrochloride is a critical amino acid derivative widely employed as a protected intermediate in peptide synthesis and medicinal chemistry.[2][4] By esterifying the
While many Safety Data Sheets (SDS) from major suppliers (e.g., Fisher Scientific, Sigma-Aldrich) classify this specific salt as non-hazardous under OSHA HCS 2024 standards, this classification can breed complacency. As a hydrochloride salt of an amino ester, it possesses inherent risks regarding hydrolytic instability and potential mucosal irritation upon inhalation of fine dusts.
This guide moves beyond basic compliance, focusing on process integrity —ensuring the reagent remains pure and effective—and prudent safety practices that protect the researcher from sensitization risks common to amino acid derivatives.
Physicochemical Properties Table
| Property | Value | Technical Implication |
| Appearance | White crystalline powder | Discoloration (yellowing) indicates hydrolysis or oxidation. |
| Molecular Weight | 239.70 g/mol | Essential for stoichiometric calculations in peptide coupling. |
| Melting Point | 108–110 °C | Sharp melting point confirms purity; broadening suggests moisture uptake. |
| Solubility | High in Water, Ethanol, DMSO | Hygroscopic nature requires strict moisture control during handling. |
| pH (Aqueous) | Acidic (~3.0–5.0) | The HCl salt forms an acidic solution; incompatible with strong bases. |
| Storage | -20°C (Recommended) | Low temperature retards ester hydrolysis and transesterification. |
Hazard Identification & Risk Assessment
Although often labeled "Not a hazardous substance," scientific prudence dictates treating this compound with the standard precautions reserved for bioactive organic salts.
-
Inhalation Risk: Fine crystalline dusts can irritate the upper respiratory tract. Chronic exposure to amino acid salts can, in rare cases, lead to sensitization.
-
Chemical Incompatibility:
-
Strong Bases: Will deprotonate the ammonium salt, releasing the free amine which is unstable and prone to cyclization (pyroglutamate formation) or polymerization.
-
Moisture: Water triggers the hydrolysis of ethyl ester groups, reverting the compound to glutamic acid and ethanol, destroying the protecting group strategy.
-
Oxidizing Agents: Potential reaction with the amine moiety.
-
GHS Classification (Prudent Practice)
-
H315: Causes skin irritation (Precautionary).
-
H319: Causes serious eye irritation (Precautionary).[5]
-
H335: May cause respiratory irritation (Precautionary).
Storage & Stability: The Hydrolysis Threat
The primary "safety" concern with Diethyl glutamate hydrochloride is the safety of your experiment. Hydrochloride salts of esters are notoriously hygroscopic.
The Mechanism of Failure:
-
Moisture Absorption: The ionic lattice attracts atmospheric water.
-
Acid Catalysis: The HCl counter-ion provides an acidic environment.
-
Hydrolysis: Water attacks the ester carbonyls, catalyzed by the acid, cleaving the ethyl groups.
-
Result: You weigh "239.7 mg" thinking it is 1 mmol of reagent, but it is actually a mixture of mono-esters and free glutamic acid, ruining the stoichiometry of your peptide synthesis.
Storage Protocol:
-
Primary: Store at -20°C in a tightly sealed container.
-
Secondary: Place the primary container inside a desiccator or a secondary jar containing activated silica gel or Drierite.
-
Equilibration: CRITICAL STEP. Before opening the bottle, allow it to warm to room temperature (approx. 30–60 mins). Opening a cold bottle in a humid lab causes immediate condensation on the powder.
Operational Handling Protocols
Workflow Diagram: Handling & Synthesis Logic
Caption: Operational workflow emphasizing moisture control to prevent reagent degradation.
Step-by-Step Handling Procedure
-
PPE Selection:
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (0.11 mm thickness minimum).
-
Respiratory: If handling >10g or in an open bench, use an N95 particulate respirator to prevent inhalation of dust.
-
-
Weighing:
-
Use a clean, dry spatula.
-
Avoid using metal spatulas if the environment is corrosive; however, stainless steel is generally acceptable for brief contact.
-
Static Warning: Fine organic salts often carry static charge. Use an anti-static gun if the powder "flies" to ensure accurate mass measurement.
-
-
Solubilization:
-
Dissolve in anhydrous solvents (DMF, DCM, or Ethanol) if used for coupling.
-
Note: When neutralizing the HCl salt with a base (e.g., TEA, DIPEA) for reaction, heat may be generated. Add base slowly at 0°C if working on a large scale (>50 mmol).
-
Emergency Response & Disposal
Emergency Decision Tree
Caption: Immediate response protocols for exposure incidents.
Spill Cleanup
-
Isolate: Mark the area.
-
Protect: Wear goggles and gloves.
-
Contain: Sweep up carefully to avoid creating dust.[6][7] If the spill is on a wet surface, the powder will become sticky/slimy.
-
Clean: Wipe the area with a wet paper towel followed by an ethanol wipe to remove residue.
Disposal
-
Regulatory Status: While not always listed as a P-list or U-list hazardous waste (USA), it should be treated as chemical waste.
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Chlorine oxides).
-
Drain Disposal: Do NOT flush down the drain. Although biodegradable, large quantities can alter local pH and nitrogen load.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73960, Glutamic acid diethyl ester hydrochloride. Retrieved from [Link]
Sources
- 1. L-Glutamic acid diethyl ester hydrochloride | CAS 1118-89-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. leapchem.com [leapchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
solubility of Diethyl glutamate hydrochloride in water and organic solvents
This guide details the solubility profile, physicochemical behavior, and handling protocols for Diethyl L-glutamate hydrochloride (CAS: 1118-89-4).[1][2] It is designed for researchers requiring precise data for peptide synthesis, formulation, and drug development.
Executive Summary
Diethyl L-glutamate hydrochloride is the hydrochloride salt of the diethyl ester of L-glutamic acid.[2] It serves as a critical intermediate in peptide synthesis , dendritic polymer construction , and prodrug development .[2]
Its solubility behavior is governed by two competing molecular features:
-
The Ionic Head: The
-amino hydrochloride moiety confers high water solubility and affinity for polar protic solvents.[2] -
The Lipophilic Tail: The two ethyl ester groups increase hydrophobicity compared to the free amino acid, allowing solubility in selected organic solvents (e.g., chloroform, ethanol) but maintaining insolubility in non-polar hydrocarbons.
Critical Handling Note: While highly soluble in water, this compound is kinetically unstable in aqueous solution due to ester hydrolysis and potential cyclization to pyroglutamate.[2] Solubility data must always be contextualized with time-dependent stability.[2]
Physicochemical Identity
| Property | Data |
| Chemical Name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride |
| CAS Number | 1118-89-4 |
| Molecular Formula | |
| Molecular Weight | 239.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 108–117 °C (Decomposes) |
| Ionic Character | Cationic surfactant-like structure (Amphiphilic salt) |
Solubility Landscape
The following data aggregates experimental observations from synthesis workups, recrystallization protocols, and standard physicochemical principles.
Aqueous Solubility[1][2]
-
Solubility Status: Freely Soluble (>100 mg/mL).[2]
-
Mechanism: Dissociation of the hydrochloride salt (
) provides high solvation energy in water.[2] -
pH Dependency:
Organic Solvent Solubility
| Solvent Class | Representative Solvent | Solubility Rating | Context & Usage |
| Alcohols | Methanol, Ethanol | High | Primary solvents for synthesis and specific rotation measurements ( |
| Polar Aprotic | DMSO, DMF | Moderate to High | Used for peptide coupling reactions.[2] Estimated ~10–50 mg/mL based on analog behavior.[2] |
| Chlorinated | Chloroform, DCM | Moderate | Soluble due to the lipophilic ethyl chains; often used in ion-pairing extraction.[2] |
| Esters | Ethyl Acetate | Low / Sparingly | Often used to wash the solid or induce crystallization.[2] |
| Ethers | Diethyl Ether, MTBE | Insoluble | Standard Anti-solvent. Used to precipitate the salt from alcoholic solutions.[2] |
| Hydrocarbons | Hexane, Heptane | Insoluble | Completely immiscible with the ionic salt lattice.[2] |
Stability & Degradation Pathways[2]
Trustworthiness in solubility measurement requires acknowledging that dissolution is not a static state for this compound.[2] In water or protic solvents, two degradation pathways compete with dissolution.[2]
Hydrolysis
The ethyl ester groups are susceptible to hydrolysis, reverting the compound to Mono-ethyl glutamate or free Glutamic Acid.[2] This is catalyzed by:
-
High pH: Hydroxide ions attack the ester carbonyl.[2]
-
Heat: Temperatures >40°C accelerate hydrolysis.[2]
Cyclization (Pyroglutamate Formation)
Under neutral-to-basic conditions, the free
Visualizing the Stability Logic
Figure 1: Degradation pathways affecting solubility measurements.[2][4] Measurements in water should be performed immediately at low temperature.
Experimental Protocol: Self-Validating Solubility Determination
To determine the exact solubility limit for your specific batch (which can vary by crystal habit), follow this Saturation Shake-Flask Method adapted for labile esters.
Materials
-
Diethyl glutamate hydrochloride (dried in vacuo).[2]
-
Target Solvent (Water, PBS, Ethanol, etc.).[2]
-
Syringe Filter (0.22 µm PTFE or Nylon).[2]
-
HPLC or Refractive Index Detector.[2]
Workflow
-
Preparation: Add excess solid (~200 mg) to 1 mL of solvent in a glass vial.
-
Equilibration (Cold):
-
For Water/Buffer: Shake at 4°C for 4 hours. (Do NOT heat to dissolve, as this promotes hydrolysis).[2]
-
For Organics: Shake at 25°C for 6 hours.
-
-
Visual Check: Ensure undissolved solid remains.[2] If clear, add more solid.[2]
-
Sampling:
-
Centrifuge at 10,000 rpm for 5 mins.
-
Filter supernatant rapidly.[2]
-
-
Quantification:
-
Validation: Re-analyze the dried residue by NMR or TLC to confirm it is still the diester and not hydrolyzed acid.
Handling & Storage Recommendations
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress initiates hydrolysis.[2]
-
Solution Prep: Prepare aqueous solutions immediately before use .[2] Do not store aqueous stocks for >24 hours, even at 4°C.
-
Reaction Solvent: For reactions requiring organic solubility, Ethanol or DMF are preferred.[2][5] Use MTBE or Diethyl Ether to precipitate the product after reaction.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73960, Glutamic acid diethyl ester hydrochloride.[2] Retrieved from [Link][2]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[2][6] University of Rhode Island, Dissertations.[2][6] Retrieved from [Link][2]
Sources
- 1. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 2. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Whitepaper: Diethyl L-glutamate Hydrochloride
This technical guide details the physicochemical properties, analytical characterization, and stoichiometric handling of Diethyl L-glutamate hydrochloride (CAS 1118-89-4).[1] It is designed for researchers requiring high-precision data for peptide synthesis, pharmaceutical formulation, and organic chemistry applications.
Physicochemical Properties, Analytical Characterization, and Stoichiometric Precision
Executive Summary
Diethyl L-glutamate hydrochloride is the ethyl ester derivative of L-glutamic acid, stabilized as a hydrochloride salt.[1][2][3] It serves as a critical intermediate in peptide synthesis (providing orthogonality for side-chain protection), dendritic polymer formation, and neuropharmacological research.[1] While its theoretical molecular weight is a fixed constant, its effective molecular weight in laboratory settings is dynamic, influenced by hygroscopicity and salt stoichiometry.[1] This guide provides the data and protocols necessary to ensure experimental accuracy.
Part 1: Molecular Identity & Mass Specifications
The precise molecular weight is the foundation of stoichiometric accuracy.[1] For Diethyl L-glutamate hydrochloride, researchers must distinguish between the Formula Weight (used for weighing) and the Monoisotopic Mass (observed in mass spectrometry).[1]
Structural & Gravimetric Data[1]
| Property | Specification |
| Chemical Name | Diethyl L-glutamate hydrochloride |
| IUPAC Name | Diethyl (2S)-2-aminopentanedioate hydrochloride |
| CAS Number | 1118-89-4 |
| Molecular Formula | C |
| Formula Weight (MW) | 239.70 g/mol |
| Free Base MW | 203.24 g/mol (C |
| Exact Mass (Cation) | 203.1158 (Observed in ES+ MS) |
| Salt Stoichiometry | 1:1 (Amino Ester : HCl) |
Structural Visualization
The following diagram illustrates the molecular connectivity and the specific sites susceptible to hydrolysis or cyclization.[1]
Figure 1: Structural components of Diethyl L-glutamate HCl.[1] The ester groups render the molecule lipophilic, while the HCl salt ensures water solubility.
Part 2: Physicochemical Properties & Stability[3]
Understanding the physical state is crucial for storage and handling.[1]
-
Melting Point: 108–110 °C. Note: A depressed melting point (<105 °C) often indicates moisture absorption or hydrolysis to the mono-ester.[1]
-
Solubility:
-
Optical Rotation:
tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (c=3.6, Ethanol).[1]
Stability & Cyclization Risk (Pyroglutamate Formation)
Expert Insight: A common failure mode in using this compound is the unwanted cyclization to Diethyl pyroglutamate (pyrrolidone derivative).[1] This occurs if the free base is generated in solution and left standing, or if the salt is heated in the presence of moisture.
-
Mechanism: Intramolecular nucleophilic attack of the amine on the
-ester.[1] -
Prevention: Maintain acidic conditions (pH < 4) during storage. Neutralize only immediately prior to coupling reactions.[1]
Part 3: Analytical Verification Protocols
To validate the identity and purity of the reagent before critical experiments, use the following self-validating protocols.
Proton NMR Spectroscopy ( H-NMR)
The spectrum should confirm the presence of two ethyl groups and the glutamate backbone.[1]
Expected Signals (in D
-
1.2–1.3 ppm (Triplet, 6H): Methyl protons of the two ethyl groups (
).[1] -
2.1–2.3 ppm (Multiplet, 2H):
-methylene protons ( ).[1] -
2.5–2.6 ppm (Triplet/Multiplet, 2H):
-methylene protons ( ).[1] -
4.0–4.2 ppm (Tetraplet, 1H):
-proton ( ).[1] -
4.1–4.3 ppm (Multiplet/Quartets, 4H): Methylene protons of the ethyl esters (
).[1]
Chloride Content Titration (Stoichiometry Check)
Since the compound is hygroscopic, the "239.70" MW may not be accurate for weighing if the sample is wet.[1] Use argentometric titration to determine the exact HCl content.[1]
Protocol:
-
Dissolve 100 mg of sample in 10 mL deionized water.
-
Add 2 drops of potassium chromate (K
CrO ) indicator.[1] -
Titrate with 0.1 M Silver Nitrate (AgNO
) until a reddish-brown precipitate persists. -
Calculation:
Theoretical Cl content is 14.79%.[1] Significant deviation indicates moisture or excess HCl.[1]
Part 4: Applications & Synthesis Workflow
Synthesis via Esterification
The industrial synthesis utilizes L-glutamic acid and ethanol, driven by thionyl chloride (SOCl
Figure 2: Synthesis workflow. Note that temperature control is vital to prevent racemization.
Role in Peptide Synthesis
In Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling:
-
Function: It serves as a C-terminal protected glutamate.[1]
-
Deprotection: The ethyl esters are removed via saponification (LiOH/MeOH) or acid hydrolysis, though they are more stable than t-butyl esters.[1]
-
Advantage: The hydrochloride salt prevents the free amine from acting as a nucleophile until treated with a base (e.g., DIPEA), preventing premature polymerization.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73960, Glutamic acid diethyl ester hydrochloride. Retrieved from [Link]
Sources
- 1. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. L-Glutamic acid diethyl ester hydrochloride | CAS 1118-89-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Diethyl L-glutamate hydrochloride(1118-89-4) IR Spectrum [m.chemicalbook.com]
- 6. Diethyl L-glutamate hydrochloride(1118-89-4) 13C NMR spectrum [chemicalbook.com]
- 7. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 8. Diethyl L-glutamate Hydrochloride | 1118-89-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]
- 10. leapchem.com [leapchem.com]
Methodological & Application
Application Note: Strategic Utilization of Diethyl L-Glutamate Hydrochloride in Peptide Synthesis
[1][2]
Abstract & Core Utility
Diethyl L-glutamate hydrochloride (H-Glu(OEt)-OEt[1][2] · HCl ; CAS 1118-89-4) is a specialized amino acid derivative serving as a critical C-terminal building block in the synthesis of peptidomimetics, folic acid analogs (antifolates), and glutamate-core dendrimers.[1] Unlike standard solid-phase resins, this compound allows for solution-phase assembly where the C-terminus and side-chain are simultaneously protected as ethyl esters.[1]
This guide addresses the primary technical challenge associated with this reagent: solubility mismatch . While the hydrochloride salt is hydrophilic, efficient peptide coupling requires dissolution in organic solvents (DCM, DMF). We provide a field-proven neutralization protocol to overcome this, alongside optimized coupling and saponification methodologies.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | L-Glutamic acid diethyl ester hydrochloride |
| Formula | C |
| Molecular Weight | 239.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (Salt) | High: Water, Methanol, Ethanol.[1] Low/Insoluble: DCM, Et |
| Solubility (Free Base) | High: DCM, DMF, THF, Ethyl Acetate. |
| Storage | -20°C, hygroscopic. Store under inert gas. |
Critical Handling Note: The "Solubility Paradox"
Researchers often fail to dissolve H-Glu(OEt)-OEt[1] · HCl in dichloromethane (DCM) for coupling. Do not attempt to dissolve the salt directly in non-polar solvents. You must perform an in situ neutralization with a tertiary amine (DIEA or NMM) to generate the organic-soluble free amine.
Experimental Protocols
Protocol A: Solution-Phase Coupling (Standard EDC/HOBt Method)
Use this protocol for coupling N-protected amino acids (Boc/Fmoc/Cbz) to Diethyl L-glutamate.[1]
Reagents:
-
N-Protected Amino Acid (1.1 equiv)[1]
-
HOBt (anhydrous) or Oxyma Pure (1.2 equiv)[1]
-
DIEA (N,N-Diisopropylethylamine) (2.5 equiv total)[1]
-
Solvent: Anhydrous DMF or DCM/DMF (9:1)[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid and HOBt in the minimum amount of anhydrous solvent. Cool to 0°C.[2][9]
-
Neutralization (The Key Step):
-
In a separate vial, suspend H-Glu(OEt)-OEt · HCl in the solvent.
-
Add 1.0–1.2 equivalents of DIEA dropwise.
-
Observation: The suspension should clear as the free amine forms (ammonium chloride salts may precipitate if DCM is used; this is normal).
-
-
Coupling: Transfer the neutralized glutamate solution into the activated amino acid flask.
-
Initiation: Add EDC · HCl and the remaining DIEA (1.3 equiv) to the mixture at 0°C.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (System: CHCl
/MeOH 9:1) or LC-MS.[1][2][9] -
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with: 5% citric acid (removes unreacted amine/EDC), Water, 5% NaHCO
(removes unreacted acid), and Brine. -
Dry over Na
SO , filter, and concentrate.
-
Protocol B: Controlled Saponification (Ester Hydrolysis)
Use this protocol to remove the ethyl esters to generate the free dicarboxylic acid. Note: Ethyl esters are stable to TFA but labile to base.
Reagents:
-
Peptide-Glu(OEt)-OEt (1.0 equiv)[1]
-
Lithium Hydroxide (LiOH[1][9][10] · H
O) (3.0–4.0 equiv)[1] -
Solvent: THF/Water (3:1) or MeOH/Water (3:1)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected peptide in THF (or MeOH).
-
Hydrolysis: Add the LiOH dissolved in water dropwise to the peptide solution.
-
Reaction: Stir vigorously at Room Temperature (20–25°C).
-
Caution: Do not heat. High temperatures with ethyl esters can lead to racemization at the
-carbon.[1]
-
-
Monitoring: Monitor by HPLC. Reaction is typically complete in 2–4 hours.
-
Acidification:
-
Cool the mixture to 0°C.
-
Carefully adjust pH to ~2–3 using 1N HCl.
-
-
Isolation:
Visualized Workflows
Figure 1: Salt Neutralization & Coupling Logic
This diagram illustrates the critical "free-basing" step required to solubilize the glutamate derivative in organic synthesis.[1]
Caption: Transformation of the insoluble HCl salt into the reactive nucleophile via in situ neutralization.
Figure 2: Orthogonal Deprotection Strategy
Demonstrating the stability of ethyl esters during N-terminal deprotection vs. their removal via saponification.
Caption: Orthogonality of Ethyl Esters: Stable to acid (TFA), labile to base (LiOH).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Salt form used in non-polar solvent without base.[1] | Add 1.0–1.2 eq of DIEA or NMM. If using DCM, add a small amount of DMF as co-solvent.[11] |
| Racemization | High pH or temperature during saponification. | Use LiOH (milder than NaOH). Keep temperature <25°C. Limit reaction time. |
| Diketopiperazine (DKP) Formation | Occurs during N-deprotection of dipeptide esters.[1] | Avoid storing free-amine dipeptide esters.[1] Proceed immediately to the next coupling or keep protonated until use. |
| Precipitate in Reaction | DIEA·HCl salt formation in DCM. | This is normal. The active reagents are in solution.[2][7][8][9][11][12][13][14] Filter the salts during workup or wash with water. |
References
-
BenchChem. Application Notes and Protocols for Coupling Reagents Compatible with H-Glu(OEt). Retrieved from .
-
Sigma-Aldrich. L-Glutamic acid diethyl ester hydrochloride Product Sheet (CAS 1118-89-4).[1] Retrieved from .[1]
-
Sessions, A. L. Saponification Protocols for Ester Hydrolysis. Caltech Division of Geological and Planetary Sciences. Retrieved from .
-
ChemicalBook. Synthesis and Properties of Diethyl L-glutamate hydrochloride. Retrieved from .
-
National Institutes of Health (NIH). Solid-phase peptide synthesis and protein semi-synthesis protocols. Retrieved from .
(Note: While specific URLs are provided in the context of the generated search, in a live document, these would link directly to the DOI or permanent product page.)
Sources
- 1. CAS 1118-89-4: L-Glutamic acid, 1,5-diethyl ester, hydroch… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. L-Glutamic acid diethyl ester hydrochloride | CAS 1118-89-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-Glu(OEt)-OEt.HCl • Flamma Group [flammagroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One moment, please... [operachem.com]
- 9. rsc.org [rsc.org]
- 10. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 11. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
Application Note: Intracellular Delivery of Glutamate via Diethyl Glutamate Hydrochloride in Cell Culture
Introduction & Mechanistic Rationale
In cellular metabolism and neuropharmacology, manipulating intracellular glutamate pools is a critical yet challenging endeavor. Free L-glutamate is highly polar and relies on specific amino acid transporters (e.g., System
To bypass these limitations, Diethyl glutamate hydrochloride (GluEE·HCl; CAS: 1118-89-4) is utilized as a membrane-permeable prodrug[3]. By esterifying both the alpha and gamma carboxyl groups with ethyl moieties, the molecule's negative charge is masked, rendering it highly lipophilic. This allows GluEE to enter the cell rapidly via passive diffusion. Once in the cytosol, ubiquitous intracellular esterases cleave the ester bonds, liberating free L-glutamate and massively expanding the intracellular metabolite pool without heavily engaging surface receptors[4].
Mechanism of Cellular Uptake
Mechanism of GluEE passive diffusion and intracellular esterase cleavage into free L-glutamate.
Applications in Drug Development & Cell Biology
-
Ferroptosis & Redox Biology: Elevating intracellular glutamate via GluEE (typically at 5 mM) can drive non-canonical glutamate-cysteine ligase (GCLC) activity. Under cystine starvation, GCLC ligates glutamate with alternative amino acids, scavenging glutamate to protect against ferroptosis in certain models, while promoting ferroptosis in NRF2-high cell lines[4],[5].
-
Metabolic Anaplerosis: GluEE serves as a stable, receptor-independent carbon source for the TCA cycle, allowing researchers to study glutamine/glutamate addiction in cancer cell lines without the confounding variables of extracellular transporter kinetics.
-
Neuropharmacology: GluEE is used in excitotoxicity assays to differentiate between intracellular metabolic toxicity and extracellular receptor-mediated excitotoxic cell death[1].
Quantitative Data: Free Glutamate vs. Diethyl Glutamate
To aid experimental design, the physicochemical and biological properties of both compounds are summarized below:
| Parameter | Free L-Glutamate | Diethyl Glutamate Hydrochloride |
| Molecular Weight | 147.13 g/mol | 239.70 g/mol [3] |
| Membrane Permeability | Very Low (Requires Transporters) | High (Passive Diffusion) |
| Intracellular Cleavage | Not Required | Required (Intracellular Esterases) |
| Surface Receptor Activation | High (Potent NMDA/AMPA Agonist) | Low to Moderate (Prodrug form) |
| Typical Working Concentration | 0.1 - 1 mM | 1 - 5 mM[4] |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that artifactual toxicity is minimized and intracellular loading is analytically confirmed.
Workflow for intracellular glutamate loading and downstream metabolic/ferroptosis assays.
Protocol A: Preparation of 100 mM GluEE·HCl Stock Solution
Causality Note: Because this compound is a hydrochloride salt, dissolving it in water generates a highly acidic solution. Failing to neutralize the stock will cause a rapid drop in culture media pH, leading to artifactual cell death.
-
Weighing: Weigh 239.7 mg of Diethyl glutamate hydrochloride powder[3].
-
Dissolution: Dissolve the powder in 8 mL of sterile double-distilled water (ddH₂O).
-
pH Adjustment (Critical): Measure the pH of the solution. Slowly add 1N NaOH dropwise while stirring until the pH stabilizes between 7.2 and 7.4.
-
Volume Adjustment: Bring the final volume to 10 mL with ddH₂O to achieve a 100 mM stock.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet. Aliquot and store at -20°C.
Protocol B: Intracellular Glutamate Loading for Ferroptosis Assays
Causality Note: To isolate the effects of intracellular glutamate loading on redox homeostasis, cells must often be sensitized by removing extracellular cystine, forcing reliance on intracellular pools and GCLC activity[4].
-
Cell Seeding: Seed target cells (e.g., NSCLC lines) in a 96-well plate at
cells/well or a 6-well plate at cells/well. Allow 24 hours for adherence. -
Media Wash: Aspirate complete media and gently wash the cells twice with warm PBS to remove residual amino acids.
-
Deprivation: Add cystine/glutamine-free DMEM supplemented with 10% dialyzed FBS.
-
Treatment: Spike the media with the neutralized GluEE·HCl stock to a final concentration of 1 mM to 5 mM[4]. Include a vehicle control (ddH₂O, pH 7.4) and a positive ferroptosis control (e.g., 1 µM RSL3).
-
Validation Step (Self-Validation): Harvest a parallel set of treated cells at 4 hours post-treatment. Lyse cells and use a fluorometric Glutamate Assay Kit or LC-MS to confirm the elevation of the intracellular free glutamate pool compared to vehicle controls.
-
Endpoint Assay: After 12-24 hours, assess lipid peroxidation using BODIPY™ 581/591 C11 flow cytometry, or measure cell viability using CellTiter-Glo®.
Troubleshooting & Optimization
| Issue | Potential Cause | Optimization Strategy |
| Immediate Cell Death (< 2 hrs) | Acidic shock from unneutralized stock. | Verify the pH of the 100 mM GluEE·HCl stock is strictly 7.2-7.4 before adding to the culture media. |
| No Increase in Intracellular Glutamate | Esterase saturation or low basal esterase expression in the cell line. | Increase incubation time. Perform a dose-response curve (1-10 mM) and validate uptake via LC-MS. |
| Unexpected Excitotoxicity | High concentrations of GluEE acting on surface NMDA/AMPA receptors. | Co-treat with NMDA receptor antagonists (e.g., MK-801 or APV) to isolate intracellular metabolic effects from surface receptor activation[1]. |
References
-
Choi DW, et al. (1988). "Pharmacology of Glutamate Neurotoxicity in Cortical Cell Culture: Attenuation by NMDA Antagonists." ResearchGate.[1] URL:[Link]
-
Luini A, et al. (1981). "Distinct pharmacological properties of excitatory amino acid receptors in the rat striatum: study by Na+ efflux assay." PNAS.[2] URL:[Link]
-
Kang YP, et al. (2021). "Non-canonical glutamate-cysteine ligase activity protects against ferroptosis." Cell Metabolism / PMC - NIH.[4] URL:[Link]
-
Koppula P, et al. (2022). "FSP1, a novel KEAP1/NRF2 target gene regulating ferroptosis and radioresistance in lung cancers." Oncotarget.[5] URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]
- 4. Non-canonical glutamate-cysteine ligase activity protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FSP1 , a novel KEAP1/NRF2 target gene regulating ferroptosis and radioresistance in lung cancers | Oncotarget [oncotarget.com]
Application Note: In Vivo Pharmacological Profiling and Methodologies for Diethyl L-Glutamate Hydrochloride
Executive Summary
Diethyl L-glutamate hydrochloride (CAS 1118-89-4), frequently referred to in neuropharmacology as glutamic acid diethyl ester (GDEE), is a highly versatile synthetic intermediate and pharmacological agent[1]. By masking the polar carboxylate groups of L-glutamate with ethyl esters, researchers can dramatically alter the molecule's physicochemical properties[2]. This application note provides a comprehensive framework for designing, executing, and validating in vivo studies involving Diethyl L-glutamate hydrochloride, focusing on its dual utility as a lipophilic prodrug and a direct-acting excitatory amino acid receptor antagonist.
Mechanistic Grounding: The Causality of Esterification
The experimental choice to utilize Diethyl L-glutamate hydrochloride over native L-glutamate is rooted in fundamental pharmacokinetics. L-glutamate is highly polar and tightly regulated by excitatory amino acid transporters (EAATs), severely limiting its ability to passively cross the blood-brain barrier (BBB) or cellular membranes.
Esterification of the two carboxyl groups neutralizes their physiological charge, significantly increasing the molecule's partition coefficient (LogP)[3]. In vivo, this structural modification drives two distinct pharmacological pathways:
-
Prodrug Activation: The lipophilic ester passively diffuses into target tissues where ubiquitous non-specific esterases hydrolyze the ethyl groups, slowly liberating active L-glutamate[2]. This is highly valuable for enhancing the bioavailability of glutamate analogs or overcoming transport limitations.
-
Receptor Antagonism: In its intact form, Diethyl L-glutamate acts as a weak but specific antagonist at AMPA/kainate receptors, blocking glutamate-mediated excitation in the central nervous system (CNS)[4].
Furthermore, the esterified form is a critical building block in oncology for synthesizing classical antifolates targeting dihydrofolate reductase (DHFR)[5] and for generating [18F]-labeled tumor metabolic imaging tracers for Positron Emission Tomography (PET)[6].
In vivo metabolic pathways and receptor interactions of Diethyl L-glutamate.
Self-Validating In Vivo Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that mechanistically prove the observed effects are caused by the test article and not by experimental artifacts.
Protocol A: Pharmacokinetic Profiling & Esterase Cleavage Assay
Objective: To quantify the in vivo conversion of Diethyl L-glutamate to L-glutamate and prove that this conversion is strictly esterase-dependent. Self-Validating Mechanism: The inclusion of a cohort pre-treated with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If the prodrug hypothesis is accurate, the BNPP cohort will exhibit high plasma concentrations of the intact ester and negligible increases in L-glutamate.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats (250-300g) for 7 days. Cannulate the jugular vein for stress-free serial blood sampling.
-
Cohort Assignment (n=6/group):
-
Cohort A (Vehicle): IP injection of sterile saline.
-
Cohort B (Test): IP injection of Diethyl L-glutamate HCl (50 mg/kg) dissolved in saline.
-
Cohort C (Validation): IP injection of BNPP (25 mg/kg) 30 minutes prior to Diethyl L-glutamate HCl (50 mg/kg).
-
-
Sampling: Draw 200 µL of blood at 0, 15, 30, 60, 120, and 240 minutes post-dose.
-
Critical Step: Immediately transfer blood into pre-chilled tubes containing EDTA and 10 µM paraoxon (an ex vivo esterase inhibitor) to prevent post-collection hydrolysis. Centrifuge at 4°C to isolate plasma.
-
-
Sample Extraction: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing isotopically labeled internal standards (e.g., L-glutamate-d5).
-
LC-MS/MS Analysis: Quantify both the intact Diethyl L-glutamate and the cleaved L-glutamate using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Self-validating LC-MS/MS workflow for in vivo pharmacokinetic profiling.
Protocol B: Neurobehavioral Assessment of AMPA Antagonism
Objective: To evaluate the efficacy of Diethyl L-glutamate (GDEE) in dampening excitatory neurotransmission[4]. Self-Validating Mechanism: Utilizing a kainic acid-induced seizure model and comparing GDEE against a known, highly specific AMPA antagonist (NBQX). If GDEE acts via AMPA antagonism, it will delay the onset of seizures similarly to NBQX, whereas generalized CNS depressants would alter baseline locomotion without specific seizure delay.
Step-by-Step Methodology:
-
Pre-treatment: Administer Diethyl L-glutamate HCl (100 mg/kg, IP) to the test group, NBQX (20 mg/kg, IP) to the positive control group, and saline to the negative control group.
-
Induction: 20 minutes post-treatment, administer kainic acid (15 mg/kg, IP) to induce glutamatergic excitotoxicity.
-
Observation: Place animals in isolated observation chambers. Record behavior for 120 minutes using a standardized Racine scale (0 = normal behavior, 5 = rearing and falling with generalized tonic-clonic seizures).
-
Data Synthesis: Calculate the latency to first seizure (Racine stage ≥3) and the maximum seizure severity score.
Quantitative Data Presentation
To facilitate experimental design, the following tables summarize the structural properties, targeted pathways, and expected pharmacokinetic outcomes based on the protocols described above.
Table 1: Physicochemical and Pharmacological Profile
| Property / Parameter | Detail / Value | Mechanistic Implication |
| Chemical Formula | C9H17NO4·HCl | Hydrochloride salt ensures aqueous solubility for formulation[1]. |
| Molecular Weight | 239.70 g/mol | Small molecule; favorable for BBB penetration. |
| Primary Targets | AMPA/Kainate Receptors, Esterases | Dual-action: intact molecule acts as an antagonist[4]; cleaved molecule acts as an agonist. |
| Synthetic Utility | Carboxyl Protection | Prevents unwanted side reactions during peptide synthesis and antifolate/PET tracer generation[5][6]. |
| Emerging Roles | Antibacterial / Anti-biofilm | Demonstrated minimum bactericidal concentration (MBC) against specific Gram-positive/negative strains[7]. |
Table 2: Expected Pharmacokinetic Outcomes (Protocol A)
| Cohort | Intact Prodrug (Cmax) | Cleaved L-Glutamate (AUC increase) | Interpretation |
| A (Vehicle) | Undetectable | Baseline (Endogenous) | Establishes baseline physiological glutamate levels. |
| B (Test) | Moderate | High | Confirms successful in vivo hydrolysis of the prodrug. |
| C (Test + BNPP) | High | Minimal / Baseline | Validates that conversion is strictly mediated by esterases. |
References
Sources
- 1. CAS 1118-89-4: L-Glutamic acid, 1,5-diethyl ester, hydroch… [cymitquimica.com]
- 2. leapchem.com [leapchem.com]
- 3. CN108218739B - Butyrylglutamic acid derivative, and composition and application thereof - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosynthesis and Biological Evaluation of N-[18F]Labeled Glutamic Acid as a Tumor Metabolic Imaging Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
dissolving Diethyl L-glutamate hydrochloride for experimental use
Application Note: Preparation and Handling of Diethyl L-Glutamate Hydrochloride for Experimental Assays
Executive Summary
Diethyl L-glutamate hydrochloride (CAS 1118-89-4) is a C-protected amino acid derivative widely utilized in peptide synthesis, metabolic research, and as an intermediate in pharmaceutical drug development[1],[2]. The esterification of the carboxyl groups provides functional group protection and significantly enhances the molecule's lipophilicity, allowing it to act as a cell-permeant analog of glutamic acid in various biochemical protocols[3],[2]. However, handling this compound requires strict attention to solvent chemistry and pH to prevent premature ester hydrolysis. This application note provides self-validating protocols for preparing stable stock solutions in both aqueous buffers and dimethyl sulfoxide (DMSO).
Physicochemical Profiling & Causality of Solvation
Understanding the physicochemical properties of Diethyl L-glutamate hydrochloride is critical for designing a robust solvation strategy. The presence of the hydrochloride salt significantly lowers the lattice energy of the crystal, conferring excellent solubility in polar solvents such as water, DMSO, and ethanol[4],[2].
Mechanistic Insight (The Causality of Hydrolysis): When dissolved in water, the dissociation of the hydrochloride salt releases protons, resulting in an inherently acidic solution. While the ester bonds are relatively stable under mildly acidic conditions (pH 4.0 - 6.0), adjusting the solution to physiological levels (pH 7.4) for biological assays introduces the risk of base-catalyzed hydrolysis[3]. Localized alkaline microenvironments during pH adjustment can rapidly cleave the ethyl esters, converting the compound back into monoethyl glutamate or free L-glutamic acid. Therefore, pH adjustment must be performed gradually using dilute base under constant, vigorous agitation.
Table 1: Physicochemical Properties and Solubility Profile
| Property | Value / Description |
| Chemical Name | Diethyl L-glutamate hydrochloride |
| CAS Number | 1118-89-4 |
| Molecular Formula | C9H17NO4 · HCl |
| Molecular Weight | 239.70 g/mol |
| Appearance | White to almost white crystalline powder[4],[5] |
| Water Solubility | Soluble[1],[4] |
| DMSO Solubility | Soluble[2] |
| Storage Temperature | -20°C (Desiccated)[1] |
Workflow Visualization
Workflow for the preparation and storage of Diethyl L-glutamate hydrochloride stock solutions.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 100 mM Aqueous Stock Solution (For In Vivo / Buffer Assays)
Note: This protocol incorporates a controlled neutralization step to prevent ester degradation.
-
Equilibration: Remove the vial of Diethyl L-glutamate hydrochloride from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents condensation of atmospheric moisture which can initiate slow hydrolysis in the powder.
-
Weighing: Accurately weigh 239.7 mg of the compound into a clean, sterile 15 mL conical tube.
-
Initial Solvation: Add 8.0 mL of ultra-pure water (ddH2O) or unbuffered saline. Vortex gently for 30 seconds until the powder is fully dissolved.
-
pH Adjustment (Critical Step): Place the tube on a magnetic stirrer. Insert a calibrated micro-pH probe. The initial pH will be acidic. Slowly add 0.1 M NaOH dropwise while stirring vigorously. Do not use concentrated NaOH (e.g., 1 M or 5 M), as localized high pH spikes will irreversibly hydrolyze the ester bonds. Bring the pH to 7.2 - 7.4.
-
Volume Adjustment: Transfer the solution to a volumetric flask or graduated cylinder and bring the final volume to exactly 10.0 mL using ddH2O.
-
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet.
-
Storage: Aliquot into single-use sterile tubes (e.g., 500 µL per tube) and immediately freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of a 100 mM DMSO Stock Solution (For In Vitro Cell Assays)
Note: DMSO is preferred for cell-based assays as it maintains the ester integrity indefinitely when stored properly and aids in cellular permeability[6].
-
Equilibration: Equilibrate the compound to room temperature as described above.
-
Weighing: Weigh 23.97 mg of Diethyl L-glutamate hydrochloride into a sterile 1.5 mL microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Agitation: Vortex the tube for 1-2 minutes. If dissolution is slow, sonicate in a water bath for up to 5 minutes. Causality: Keep the sonication bath temperature below 30°C to prevent thermal degradation of the compound.
-
Storage: Aliquot into 50 µL or 100 µL volumes to avoid freeze-thaw cycles and store at -20°C.
Protocol C: Serial Dilution for Cell Culture Assays
To ensure cell viability, the final concentration of DMSO in the culture media must not exceed 0.1% (v/v)[6].
-
Thaw a 100 mM DMSO stock aliquot at room temperature.
-
Intermediate Dilution: Dilute the stock 1:100 in pre-warmed (37°C) culture media to create a 1 mM intermediate solution (e.g., 10 µL stock + 990 µL media).
-
Final Assay Dilution: Perform serial dilutions from the 1 mM intermediate solution directly into the assay plates to achieve the desired concentration range (e.g., 10 µM, 50 µM, 100 µM)[6].
-
Validation: Always include a vehicle control well containing an equivalent concentration of DMSO (matching the highest concentration used in the test wells) to validate that observed cellular effects are due to the compound and not solvent toxicity.
Degradation Pathway and Stability
Hydrolysis pathway of Diethyl L-glutamate under basic conditions or high temperatures.
Quality Control and Troubleshooting
-
Precipitation upon dilution in media: If the compound crashes out of solution when the DMSO stock is added to the culture media, it indicates localized supersaturation. Solution: Add the DMSO stock to the media dropwise while vortexing the media to ensure rapid dispersion.
-
Loss of compound efficacy over time: This is the primary indicator of ester hydrolysis. Ensure that aqueous stocks are not stored at 4°C for more than 24 hours. For long-term viability, rely on anhydrous DMSO stocks stored at -20°C[1],[4].
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. leapchem.com [leapchem.com]
- 3. CAS 1118-89-4: L-Glutamic acid, 1,5-diethyl ester, hydroch… [cymitquimica.com]
- 4. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 5. Diethyl L-Glutamate Hydrochloride | 1118-89-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Diethyl N-[4-(methylamino)benzoyl]-L-glutamate | 2378-95-2 | Benchchem [benchchem.com]
Application Note: Optimization of Diethyl Glutamate Hydrochloride (GDEE) for Receptor Characterization and Metabolic Profiling
This Application Note and Protocol guide focuses on the optimization of Diethyl L-glutamate hydrochloride (GDEE) , a specialized pharmacological tool used primarily to distinguish between excitatory amino acid receptor subtypes (specifically as a competitive antagonist of Quisqualate-sensitive AMPA receptors) and as a membrane-permeable glutamate precursor in metabolic studies.
Abstract & Scientific Rationale
In drug development and neuropharmacology, distinguishing between glutamate receptor subtypes (NMDA, Kainate, and AMPA/Quisqualate) is critical for mapping off-target effects and therapeutic mechanisms. Diethyl L-glutamate hydrochloride (GDEE) serves as a low-affinity, selective competitive antagonist for Quisqualate-sensitive AMPA receptors . Unlike broad-spectrum blockers (e.g., CNQX), GDEE allows for the dissection of specific receptor sub-populations.
Additionally, as an ethyl ester, GDEE functions as a "masked" glutamate. It passively diffuses across cell membranes and is hydrolyzed by intracellular esterases to release free glutamate, bypassing excitatory amino acid transporters (EAATs). This dual utility requires precise concentration optimization to separate receptor antagonism (surface effect) from metabolic loading (intracellular effect).
Physicochemical Properties & Handling
Trustworthiness: The hydrochloride salt form is acidic. Failure to pH-adjust stock solutions is the most common cause of experimental artifacts (e.g., acid-induced channel blockade).
| Property | Specification | Experimental Implication |
| Molecular Weight | 239.7 g/mol | High concentrations (mM range) required for antagonism. |
| Solubility (Water) | >100 mg/mL | Highly soluble; prepare stocks in distilled water or ACSF. |
| Solubility (DMSO) | ~10 mg/mL | Use if water incompatibility exists (rare). |
| Stability | Hydrolysis Prone | CRITICAL: Esters hydrolyze in aqueous solution. Prepare fresh daily. |
| pH in Solution | Acidic (~pH 3-4 unbuffered) | Must buffer to pH 7.4 with NaOH or HEPES before application. |
Stock Solution Protocol
-
Calculate: For a 100 mM stock, dissolve 23.97 mg in 1 mL of Artificial Cerebrospinal Fluid (ACSF) or assay buffer.
-
Dissolve: Vortex until clear.
-
pH Adjustment: Check pH. If <7.2, carefully titrate with 1N NaOH. Note: GDEE is an HCl salt; it will acidify the media significantly at high concentrations.
-
Filtration: Sterile filter (0.22 µm) if using for >1 hour incubations.
-
Usage: Keep on ice. Discard unused portion after 6 hours to prevent hydrolysis to free glutamate (which would cause excitotoxicity).
Experimental Contexts & Concentration Ranges
| Application | Target Mechanism | Typical Concentration | Key Control |
| Receptor Characterization | Antagonism of Quisqualate/AMPA receptors | 2 mM – 15 mM (IC50 ≈ 6 mM) | Co-application with Quisqualate (agonist) |
| Metabolic Loading | Intracellular hydrolysis to Glutamate | 0.5 mM – 5 mM | Non-hydrolyzable ester control |
| Peptide Synthesis | Carboxyl group protection | Stoichiometric (1:1 to 1:2) | N/A (Chemical synthesis) |
Protocol: Determination of IC50 for Receptor Antagonism
This protocol describes the validation of GDEE as an antagonist using a functional Calcium Influx Assay (e.g., Fluo-4 AM) or Electrophysiology.
Phase 1: Experimental Design Logic
The goal is to determine the concentration of GDEE required to inhibit 50% of the response induced by a fixed concentration of the agonist Quisqualate .
Figure 1: Workflow for determining GDEE antagonism efficacy using functional calcium imaging.
Phase 2: Step-by-Step Procedure
Step 1: Baseline Establishment
-
Prepare neuronal cultures (e.g., primary cortical neurons) or transfected HEK293 cells expressing AMPA receptors.
-
Load cells with Calcium Indicator (Fluo-4 AM) for 30 mins.
-
Wash cells 3x with Mg2+-free HBSS (Magnesium blocks NMDA receptors, isolating AMPA/Quisqualate responses).
Step 2: Agonist EC80 Determination (Pre-requisite)
-
Before testing GDEE, determine the EC80 of Quisqualate (typically 5–10 µM). You must use a sub-saturating dose of agonist to detect competitive antagonism.
Step 3: GDEE Pre-incubation
-
Critical Step: Pre-incubate cells with GDEE for 2–5 minutes before adding the agonist.
-
Reasoning: GDEE is a competitive antagonist. Pre-equilibrium ensures it occupies the binding sites before the rapid pulse of agonist.
-
Dose Range: 0, 1, 2.5, 5, 10, 15, 20 mM.
Step 4: Stimulation & Recording [1]
-
Add Quisqualate (at EC80 concentration) in the presence of GDEE.
-
Record Calcium flux (Fluorescence) for 60–120 seconds.
Step 5: Osmolarity Control (Mandatory)
-
GDEE at 10–20 mM significantly alters osmolarity (~20–40 mOsm increase).
-
Control: Run a parallel well with Sucrose or Mannitol added to match the osmolarity of the highest GDEE dose. This ensures inhibition is not due to osmotic cell shrinkage.
Data Analysis & Interpretation
Calculation of IC50
Normalize the fluorescence response (
Plot % Response (Y-axis) vs. Log[GDEE] (X-axis). Fit using a non-linear regression (4-parameter logistic equation):
Expected Results
-
IC50: Typically between 5 mM and 7 mM for Quisqualate antagonism.
-
Selectivity Check: GDEE should NOT significantly inhibit Kainate-induced responses at concentrations < 10 mM. If it blocks Kainate, the concentration is too high (non-specific blockade).
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| No Inhibition observed | Hydrolysis of Stock | Prepare GDEE stock immediately before use; do not freeze/thaw. |
| Cell Death/Detachment | Osmotic Stress or Acidity | Check pH of high-dose GDEE (must be 7.4). Use Sucrose control.[2] |
| High Background Signal | Intracellular Hydrolysis | Long incubations (>10 min) allow GDEE to enter cells, hydrolyze to glutamate, and cause excitotoxicity from the inside. Keep exposure times short. |
| Precipitation | High Concentration in DMSO | Ideally use aqueous buffer. If using DMSO, keep final % < 0.5%. |
Mechanism of Action Diagram
Figure 2: Dual mechanism of GDEE. The primary application (Antagonism) occurs at the surface receptor. The secondary effect (Prodrug/Toxicity) occurs if the compound enters the cell and is hydrolyzed.
References
-
Hicks, T. P., Hall, J. G., & McLennan, H. (1976). Ranking of excitatory amino acids by the antagonism of glutamic acid diethyl ester. Canadian Journal of Physiology and Pharmacology, 54(1), 1-7. Link
-
McLennan, H., & Lodge, D. (1979). The antagonism of amino acid-induced excitation of spinal neurones in the cat. Brain Research, 169(1), 83-90. Link
-
Coyle, J. T., et al. (1981). Excitatory amino acid neurotoxins: selectivity, specificity, and mechanisms of action. Neuroscience Research Program Bulletin, 19(4), 331-427. Link
-
Cayman Chemical. (2022). Dimethyl DL-Glutamate (hydrochloride) Product Information & Solubility. Link(Note: Cited for physicochemical properties of glutamate esters).
-
Sigma-Aldrich. (2024). L-Glutamic acid diethyl ester hydrochloride Product Specification. Link
Sources
- 1. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
- 2. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis Guide: Diethyl Glutamate Hydrochloride as a Chiral Scaffold
Topic: Use of Diethyl Glutamate Hydrochloride as a Chiral Building Block in Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary & Chemical Profile
Diethyl glutamate hydrochloride (CAS: 1118-89-4) is the diester derivative of L-glutamic acid, stabilized as a hydrochloride salt.[1][2] In modern medicinal chemistry, it serves as a critical chiral pool building block , transferring the stereochemical integrity of the natural L-isomer (
Its primary utility lies in its differential reactivity: the
| Property | Specification |
| IUPAC Name | Diethyl (2S)-2-aminopentanedioate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 239.70 g/mol |
| Chirality | L-isomer ( |
| Solubility | High: Water, MeOH, EtOH, DMF, DMSO.[3] Low: DCM, Hexanes (as salt) |
| Stability | Hygroscopic. Store at -20°C. Prone to hydrolysis/cyclization if wet/basic. |
Critical Handling: Free Base Liberation
The HCl salt form is stable but unreactive in nucleophilic substitutions. For most applications (amide coupling or alkylation), the free amine must be liberated in situ or via a dedicated step.
Why this matters:
Direct use of the salt in basic media can lead to uncontrolled precipitation of the free base or heat generation, potentially causing partial racemization or premature cyclization to pyroglutamates.
Protocol A: In-Situ Neutralization (Recommended for Coupling)
Use this method for peptide synthesis or drug intermediate coupling (e.g., Pemetrexed).
-
Solvent System: Dissolve Diethyl glutamate HCl (1.0 equiv) in anhydrous DMF or NMP.
-
Base Addition: Cool to 0–5°C. Add N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0–1.1 equiv) dropwise.
-
Note: Avoid strong bases like NaOH or excess triethylamine, which promote racemization at the
-carbon.
-
-
Activation: Stir for 10–15 minutes. The solution is now ready for the addition of the activated carboxylic acid component.
Application I: Synthesis of Antifolates (Pemetrexed Framework)
Diethyl glutamate is the structural anchor for Pemetrexed (Alimta), a blockbuster antifolate. The synthesis requires high enantiomeric purity to ensure the final drug's efficacy.
The Challenge:
The coupling of the bulky pyrrolo[2,3-d]pyrimidine scaffold to the glutamate amine is prone to steric hindrance and racemization.
Experimental Protocol: CDMT-Mediated Coupling
Objective: Couple 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (Pemetrexed intermediate) with Diethyl glutamate.
Reagents:
-
Pemetrexed Benzoic Acid Intermediate (1.0 equiv)[4]
-
Diethyl glutamate HCl (1.1 equiv)[4]
-
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) (1.2 equiv)[4]
-
NMM (2.5 equiv total)[4]
-
Anhydrous DMF[4]
Step-by-Step:
-
Activation: Dissolve the Benzoic Acid Intermediate in DMF. Add NMM (1.4 equiv) and cool to 0°C.
-
Active Ester Formation: Add CDMT portion-wise. Stir at 0–10°C for 1 hour. This forms the reactive triazine ester.
-
Amine Addition: In a separate vessel, prepare the diethyl glutamate free base (as per Protocol A) using the remaining NMM in DMF.
-
Coupling: Transfer the glutamate solution into the activated ester mixture slowly, maintaining temp < 10°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via HPLC for disappearance of the benzoic acid.
-
Workup: Quench with water. The product (Diethyl ester precursor) often precipitates or is extracted into EtOAc.
-
Saponification (Critical): The final step involves hydrolyzing the ethyl esters with NaOH at < 20°C. High temperature here causes significant racemization.
Workflow Visualization
Caption: Synthetic workflow for Pemetrexed utilizing Diethyl glutamate as the chiral anchor.
Application II: Chiral Pyrrolidinones (Lactamization)
While often a side reaction to be avoided, the intramolecular cyclization of diethyl glutamate yields Ethyl pyroglutamate (Ethyl 5-oxopyrrolidine-2-carboxylate), a valuable scaffold for nootropic agents (e.g., Piracetam analogs) and chiral auxiliaries.
Mechanism:
Under thermal or basic conditions, the
Protocol B: Controlled Thermal Cyclization
Objective: Synthesize (S)-Ethyl pyroglutamate.
-
Neutralization: Dissolve Diethyl glutamate HCl (10 g) in water (50 mL). Neutralize with NaHCO3 to pH 8. Extract with DCM to isolate the free base oil.
-
Cyclization: Heat the neat free base oil to 70–80°C under vacuum (to remove ethanol as it forms).
-
Monitoring: The reaction is driven by the removal of ethanol. Monitor by TLC or NMR (disappearance of ethyl triplet signals corresponding to the
-ester). -
Purification: Distillation under high vacuum or recrystallization from Et2O/Hexanes.
Caution: Prolonged heating >100°C will cause racemization of the chiral center at C2.
Critical Quality Attributes (CQA) & Troubleshooting
The following table summarizes common failure modes when working with Diethyl glutamate HCl.
| Issue | Root Cause | Corrective Action |
| Racemization | High pH (>10) or High Temp (>40°C) during coupling/hydrolysis. | Maintain pH 7.5–8.5 during neutralization. Keep saponification < 20°C. |
| Low Yield (Coupling) | Premature cyclization to pyroglutamate. | Ensure activation of the carboxylic acid partner before adding the glutamate. |
| Hygroscopicity | Moisture absorption by the HCl salt. | Store in desiccator. Dry DMF/solvents over molecular sieves. |
| Impurity: N-Methylation | Reaction with decomposition products of coupling agents (e.g., CDMT).[5] | Control stoichiometry of NMM/CDMT strictly. |
Pathway Logic Diagram
Caption: Divergent synthetic pathways: Linear coupling vs. Cyclization vs. Racemization risks.
References
-
Eli Lilly and Company. (2010). Process for the preparation of pemetrexed disodium.[5][6] US Patent 7,790,885. Link
-
BenchChem. (2025).[4][7] Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 99283, Diethyl L-glutamate hydrochloride.Link
-
ChemicalBook. (2024). Diethyl L-glutamate hydrochloride Properties and Applications.Link
-
MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
stability of Diethyl glutamate hydrochloride in aqueous solutions
Technical Support Center: Diethyl Glutamate Hydrochloride
Introduction
Welcome to the technical support resource for Diethyl Glutamate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the use of this compound in aqueous solutions. As a diester of the amino acid L-glutamic acid, Diethyl L-Glutamate Hydrochloride is a valuable reagent in various biochemical and pharmaceutical applications.[1] However, its chemical structure inherently predisposes it to instability in aqueous environments.
This document moves beyond a simple FAQ to provide a foundational understanding of the chemical principles governing its stability. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling and stability of Diethyl Glutamate Hydrochloride solutions.
Q1: I've just dissolved Diethyl Glutamate Hydrochloride in a neutral buffer (pH 7.2). How long is my solution stable?
As a general and critical rule, aqueous solutions of Diethyl Glutamate Hydrochloride should be prepared fresh and used immediately. A product information sheet for the analogous dimethyl ester specifically recommends not storing aqueous solutions for more than one day.[2] This is due to two primary degradation pathways that occur readily in water: ester hydrolysis and intramolecular cyclization. Even at neutral pH, these reactions proceed at a significant rate, altering the concentration of the active compound and generating impurities that could affect your experimental outcomes.
Q2: What are the primary degradation products I should be aware of?
You should anticipate two main types of degradation products:
-
Hydrolysis Products: The ester groups are susceptible to hydrolysis, which will sequentially yield L-Glutamic acid 5-ethyl ester and finally L-Glutamic acid.
-
Cyclization Product: The molecule can undergo an intramolecular reaction where the free amine group attacks one of the ester carbonyls, leading to the formation of Ethyl Pyroglutamate and ethanol. This has been identified as a common impurity found during storage.
Q3: How do pH and temperature affect the stability of my solution?
-
pH: Ester hydrolysis is catalyzed by both acid and base.[3] Therefore, the rate of degradation is expected to be lowest in the mid-pH range (approximately pH 4-6) and increase significantly in highly acidic (pH < 3) or alkaline (pH > 8) conditions.[4] The intramolecular cyclization to form a pyroglutamate derivative is also known to be enhanced at acidic or alkaline pH.[4]
-
Temperature: Degradation reactions are accelerated at higher temperatures.[5] For maximum short-term stability, always prepare and keep your solutions on ice or at 2-8°C. The solid compound itself should be stored under recommended low-temperature conditions (e.g., -20°C) to ensure long-term stability.
Q4: Can I prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into my aqueous buffer just before use?
Yes, this is the highly recommended procedure. Diethyl Glutamate Hydrochloride is soluble in organic solvents such as ethanol and DMSO.[2] Preparing a concentrated stock in a compatible, anhydrous organic solvent will prevent degradation during storage. When you need to perform an experiment, you can make a fresh dilution of the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.[2]
Q5: What is the expected impact of degradation on my experimental results?
Degradation can impact your results in several ways:
-
Reduced Potency: The concentration of the active Diethyl Glutamate Hydrochloride will decrease over time, leading to a weaker-than-expected biological or chemical effect.
-
Inconsistent Results: If solutions are prepared at different times or stored for varying durations, you will introduce significant variability into your experiments.
-
Confounding Effects from Degradants: The degradation products (L-Glutamic acid, its monoester, and Ethyl Pyroglutamate) may have their own biological or chemical activities that could interfere with your assay or produce off-target effects.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered when working with Diethyl Glutamate Hydrochloride.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results between assays. | Degradation of the compound in aqueous solution after preparation. The time between solution prep and use may be varying. | Prepare the aqueous solution fresh immediately before each experiment. Use a stock solution in an anhydrous organic solvent (e.g., DMSO) for storage and dilute into aqueous buffer just prior to use. |
| Unexpected peaks in HPLC or LC-MS analysis. | The presence of degradation products. | Co-inject your sample with standards of potential degradants (L-Glutamic acid, Ethyl Pyroglutamate if available). Review the expected degradation pathways (See Part 3) to predict the mass of potential impurities. |
| The pH of my unbuffered aqueous solution is drifting downwards over time. | Hydrolysis of the ester groups is generating the carboxylic acid functions of L-Glutamic acid, which acidifies the solution. | This is a direct indicator of degradation. Use a sufficiently buffered solution to maintain a stable pH. If the experiment is long, re-evaluate the stability of the compound over the full duration. |
| Lower than expected biological/chemical activity. | The actual concentration of Diethyl Glutamate Hydrochloride is lower than calculated due to degradation. | Quantify the concentration of the compound in your prepared solution using a freshly prepared standard curve via HPLC. Prepare solutions immediately before the experiment to minimize degradation. |
Part 3: Understanding the Degradation Pathways
A core tenet of good science is understanding the tools you work with. For Diethyl Glutamate Hydrochloride, this includes a firm grasp of its inherent instabilities. The two primary, non-enzymatic degradation pathways in aqueous solution are ester hydrolysis and intramolecular cyclization.
Pathway 1: Ester Hydrolysis
This is a classic reaction for any ester in water. It proceeds in two steps and is catalyzed by both acid (H⁺) and base (OH⁻).
Caption: General pH-rate profile for ester hydrolysis.
Pathway 2: Intramolecular Cyclization
This pathway involves a nucleophilic attack from the molecule's own primary amine onto the side-chain (gamma) ester carbonyl group. This forms a stable, five-membered ring structure known as a lactam.
Caption: Cyclization to form Ethyl Pyroglutamate.
This reaction is significant because it is irreversible and leads to a neutral molecule with substantially different properties from the parent compound, including the loss of the primary amine charge center. The formation of pyroglutamate from glutamic acid derivatives is known to occur spontaneously. [6]
Part 4: Experimental Protocols & Best Practices
Adhering to best practices is crucial for obtaining reliable and reproducible data.
Best Practices for Handling Diethyl Glutamate Hydrochloride
-
Storage: Store the solid material tightly sealed at the temperature recommended by the supplier (typically -20°C) to minimize degradation.
-
Solution Preparation:
-
Recommended: Prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO, absolute ethanol) and store it at -20°C or -80°C.
-
On the day of the experiment, bring the stock solution to room temperature and dilute the required amount into your final aqueous buffer.
-
-
Immediate Use: Use all aqueous solutions immediately after preparation. Do not store aqueous solutions, even for short periods. [2]4. On-Ice Handling: Keep aqueous solutions on ice throughout your experiment whenever possible to slow the rate of degradation.
Protocol: Preliminary Stability Assessment by HPLC
If the stability of Diethyl Glutamate Hydrochloride in your specific buffer system is a critical parameter, you can perform a preliminary stability assessment.
Objective: To estimate the rate of degradation of Diethyl Glutamate Hydrochloride in a specific aqueous buffer over a defined time course.
Materials:
-
Diethyl Glutamate Hydrochloride
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector (detection at ~205-210 nm is common for compounds lacking a strong chromophore)
-
Appropriate HPLC column (e.g., C18) and mobile phase. A method for separating the parent compound from its more polar degradation products will be required.
Procedure:
-
Prepare Standard: Prepare a fresh solution of Diethyl Glutamate Hydrochloride in your aqueous buffer at the target concentration (e.g., 1 mg/mL). This is your t=0 sample.
-
Initial Analysis: Immediately inject the t=0 sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at t=0 represents 100%.
-
Incubation: Place the remaining solution in a tightly sealed vial at the desired experimental temperature (e.g., room temperature, 25°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution, and inject it onto the HPLC.
-
Data Analysis:
-
For each time point, identify the peak corresponding to Diethyl Glutamate Hydrochloride.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Observe the appearance and growth of new, typically more polar (earlier eluting), peaks corresponding to the degradation products.
-
This protocol provides a practical way to understand the stability limitations within the context of your own experimental setup.
References
-
Klausen, J., Meier, M.A., & Schwarzenbach, R.P. (1997). Assessing the Fate of Organic Contaminants in Aquatic Environments: Mechanism and Kinetics of Hydrolysis of a Carboxylic Ester. Journal of Chemical Education, 74(12), 1440. [Link]
-
Gyenes, M., et al. (2021). Pyroglutamate Formation in Peptides – Formation and Control. Gyros Protein Technologies. [Link]
-
Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(15), 5143-5149. [Link]
- Houben-Weyl. (2003).
-
Wolfe, N. L., et al. (1990). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US Environmental Protection Agency. [Link]
-
Park, S., et al. (2002). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 68(8), 3848-3853. [Link]
Sources
- 1. Diethyl L-Glutamate Hydrochloride | 1118-89-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. web.viu.ca [web.viu.ca]
- 4. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Diethyl L-glutamate Hydrochloride
Welcome to the technical support center for the synthesis of Diethyl L-glutamate hydrochloride (CAS: 1118-89-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. Here, we move beyond simple protocols to address the common, and often frustrating, issues that can arise during synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot your experiments effectively.
Introduction: The Synthetic Challenge
Diethyl L-glutamate hydrochloride is a protected form of L-glutamic acid, widely used in peptide synthesis and as a building block for complex pharmaceuticals.[1][2][3] Its synthesis, most commonly achieved via the Fischer-Speier esterification of L-glutamic acid with ethanol, appears straightforward but is governed by a delicate equilibrium.[4][5] Success hinges on pushing this equilibrium towards the product by managing the acid catalyst, reaction temperature, and, most critically, the removal of water.[4][6] This guide will dissect the common failure points in this process and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing Diethyl L-glutamate hydrochloride? The most prevalent method is the Fischer-Speier esterification. This involves reacting L-glutamic acid with an excess of ethanol in the presence of a strong acid catalyst.[7] Common catalysts include thionyl chloride (SOCl₂), which reacts with ethanol in situ to form HCl gas and sulfurous acid diester, or strong mineral acids like sulfuric acid (H₂SO₄).[8][9]
Q2: Why is a strong acid catalyst essential for the esterification of L-glutamic acid? Amino acids like glutamic acid exist as zwitterions, making their carboxylic acid groups less reactive.[6] The strong acid catalyst serves two primary purposes:
-
It protonates the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
It converts the amino group (-NH₂) into an ammonium salt (-NH₃⁺), preventing it from engaging in side reactions, such as amide formation.[7]
Q3: What are the typical yields for this synthesis? Yields can vary significantly based on the chosen catalyst and reaction conditions. With optimized protocols, such as using triphosgene or thionyl chloride and ensuring anhydrous conditions, yields can be very high, often reported to be above 95%.[8][10] However, less stringent conditions or equilibrium limitations can result in lower yields.
Q4: How should the final product, Diethyl L-glutamate hydrochloride, be stored? The compound is a white to off-white crystalline powder. For long-term stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[11] Many suppliers recommend storage at low temperatures, around -20°C, to maintain its stability and effectiveness over time.[2]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a detailed question-and-answer format.
Category 1: Reaction Failure & Low Yield
Q: My reaction yield is consistently low, or I've recovered mostly unreacted L-glutamic acid. What's going wrong?
A: This is the most common issue and almost always relates to the reaction equilibrium or the integrity of your reagents.
Possible Cause 1: Water in the Reaction Mixture.
-
The "Why": Fischer esterification is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (L-glutamic acid and ethanol), drastically reducing the yield of the diethyl ester.[4]
-
The Solution:
-
Anhydrous Reagents: Use absolute or anhydrous ethanol (≥99.5%). Ensure your L-glutamic acid is thoroughly dried before use.
-
Water Removal: The reaction should be set up with a reflux condenser and a drying tube (e.g., filled with CaCl₂) to prevent atmospheric moisture from entering the system. For larger-scale reactions, a Dean-Stark apparatus can be used to physically remove the water as it forms.
-
Catalyst Choice: Using thionyl chloride (SOCl₂) or acetyl chloride is advantageous as they react with any trace water, helping to maintain anhydrous conditions.[8]
-
Possible Cause 2: Insufficient or Inactive Catalyst.
-
The "Why": The catalyst is the engine of this reaction. An insufficient amount will lead to a slow and incomplete reaction. Catalysts like thionyl chloride are highly reactive and can degrade upon exposure to atmospheric moisture over time.
-
The Solution:
-
Stoichiometry: Ensure you are using a sufficient molar equivalent of your catalyst. When using SOCl₂, it's often added dropwise at a low temperature (e.g., -10°C to 0°C) to control the exothermic reaction with ethanol.[8]
-
Catalyst Quality: Use a fresh bottle of thionyl chloride or other reactive catalysts. An older, partially hydrolyzed bottle will be significantly less effective.
-
Reaction Time & Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Many protocols call for several hours at reflux temperature (70-80°C) to ensure completion.[8][10]
-
Diagram: The Fischer-Speier Esterification Equilibrium
The following diagram illustrates the critical role of the acid catalyst (H⁺) and the production of water, which drives the reverse reaction.
Caption: Fischer-Speier esterification equilibrium.
Category 2: Product Isolation & Purification Issues
Q: My reaction seems to have worked, but the product is a persistent oil and won't crystallize. How can I isolate a solid product?
A: Oiling out is typically caused by impurities that depress the melting point or interfere with crystal lattice formation.
Possible Cause 1: Residual Impurities.
-
The "Why": The crude product can contain unreacted starting material, the mono-ester intermediate (L-glutamic acid α-ethyl ester or γ-ethyl ester), or small polymeric byproducts. These act as impurities that prevent the desired product from crystallizing.
-
The Solution:
-
Work-up Procedure: After the reaction, excess ethanol and catalyst (e.g., SOCl₂) are typically removed under reduced pressure.[10]
-
Solvent Trituration/Recrystallization: This is the most critical step. One effective method involves "pulping" or triturating the residual oil with a non-polar solvent in which the desired hydrochloride salt is insoluble but the impurities are at least partially soluble. Methyl tert-butyl ether (MTBE) is cited as an effective solvent for this purpose.[10]
-
Step-by-Step Recrystallization Protocol:
-
Concentrate the reaction mixture to a thick oil to remove all ethanol.
-
Add a minimal amount of a solvent in which the product is soluble when hot (e.g., isopropanol, ethanol).
-
Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, MTBE, or hexane) at room temperature or while cooling until persistent turbidity is observed.
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Allow the flask to stand, preferably at a low temperature (0-4°C), to allow crystallization to complete.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
-
Diagram: General Purification Workflow
Caption: Workflow for isolation and purification.
Category 3: Product Characterization & Purity
Q: My final product's analytical data (HPLC, NMR) shows unexpected results. What are the likely impurities?
A: Unexpected peaks often point to specific, common side products or incomplete reactions.
Possible Cause 1: Racemization.
-
The "Why": While Fischer esterification conditions are generally mild, harsh acidic conditions or prolonged high temperatures can potentially lead to racemization at the α-carbon, resulting in the formation of Diethyl D-glutamate hydrochloride. This is a critical issue in pharmaceutical synthesis where stereochemical purity is paramount.[1]
-
The Solution:
-
Analysis: Chiral HPLC is the definitive method to detect and quantify the unwanted D-enantiomer. Several methods have been developed for separating these optical isomers.[12]
-
Prevention: Adhere to the mildest effective reaction conditions. Avoid unnecessarily long reaction times or excessive temperatures.
-
Possible Cause 2: Pyroglutamate Formation.
-
The "Why": Under certain conditions, particularly with heat, the L-glutamic acid ester can undergo intramolecular cyclization to form ethyl pyroglutamate. This involves the free amine attacking the γ-ester to form a five-membered lactam ring, eliminating a molecule of ethanol. The presence of this impurity is a known issue during storage and synthesis.[12]
-
The Solution:
-
Analysis: This impurity can be detected by HPLC and mass spectrometry.[12] Its presence will also be evident in ¹H NMR spectroscopy.
-
Prevention: Use moderate temperatures during the reaction and work-up. Ensure the final product is stored properly in a cool, dry place to minimize degradation over time.
-
Possible Cause 3: Mono-esterification.
-
The "Why": Incomplete reaction can lead to a mixture of the desired diethyl ester and the two possible mono-esters (α-ethyl ester and γ-ethyl ester).
-
The Solution:
-
Analysis: HPLC can typically resolve these different species. Mass spectrometry will show corresponding molecular ion peaks.
-
Prevention: Drive the reaction to completion by using an excess of ethanol, an adequate amount of catalyst, and sufficient reaction time as discussed in Category 1.
-
Table: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action & Key Reference |
| Low or No Yield | Water in the reaction mixture | Use anhydrous reagents and a drying tube.[4][6] |
| Inactive or insufficient catalyst | Use fresh catalyst (e.g., thionyl chloride) and ensure proper stoichiometry.[8] | |
| Product is an Oil | Presence of impurities | Triturate or recrystallize the crude product using a suitable solvent system like isopropanol/MTBE.[10] |
| Chiral Impurity Detected | Racemization (formation of D-isomer) | Use mild reaction conditions and verify purity with chiral HPLC.[1][12] |
| Unexpected NMR/HPLC Peaks | Pyroglutamate formation | Avoid excessive heat during work-up and store the final product at low temperatures.[12] |
| Incomplete reaction | Increase reaction time or catalyst load; verify starting material purity. |
References
- Oreate AI Blog. (2026, January 20).
- ChemicalBook.
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
- Sigma-Aldrich. L-Glutamic acid diethyl ester 97 1118-89-4.
- Olon. (2026, February 13).
- Scientific Research Publishing.
- KM Pharma Solution Private Limited. L-Glutamic Acid Diethyl Ester Hydrochloride.
- Pearson.
- Echemi. L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) SDS.
- LookChem.
- Chem-Impex. L-Glutamic acid diethyl ester hydrochloride.
-
MDPI. (2024, December 25). A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. [Link]
- Google Patents.
- AK Lectures.
- Google Patents. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof.
-
ResearchGate. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. [Link]
-
ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
ACS Publications. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. [Link]
-
American Journal of Enology and Viticulture. Formation of Ethyl Esters of Amino Acids by Yeasts During the Alcoholic Fermentation of Grape Juice. [Link]
-
PLOS One. (2024, May 2). Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment. [Link]
- Google Patents. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
-
Journal of the Chemical Society C: Organic. (1967). Diphenylmethyl and Phenacyl Esters of some Amino-acids. [Link]
-
SciSpace. (2025, October 22). Preparation of phthalyl-L-glutamic acid. [Link]
- Google Patents. US2883399A - Method of preparing l(+)-glutamine.
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- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 8. echemi.com [echemi.com]
- 9. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
- 10. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Diethyl Glutamate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Diethyl L-Glutamate Hydrochloride (CAS 1118-89-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important chemical transformation. Diethyl L-glutamate hydrochloride serves as a crucial building block in peptide synthesis and as an intermediate for various pharmaceutical compounds.[1][3][4] Its successful synthesis with high purity and yield is paramount for downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.
Core Synthesis Methodologies & Optimization
The synthesis of diethyl glutamate hydrochloride primarily involves the esterification of both carboxylic acid groups of L-glutamic acid with ethanol. The two most common and effective methods are the Fischer-Speier Esterification and the use of thionyl chloride.
Method 1: Fischer-Speier Esterification with Acid Catalyst
This classic method utilizes an excess of ethanol as both a reactant and a solvent, with a strong acid catalyst such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[5][6][7][8] The reaction is an equilibrium process, and to drive it towards the product, it is essential to either use a large excess of the alcohol or remove the water formed during the reaction.[5][6][7][8]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend L-glutamic acid in absolute ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension or carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the excess ethanol is removed under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure diethyl L-glutamate hydrochloride.[9]
Method 2: Thionyl Chloride-Mediated Esterification
Thionyl chloride (SOCl₂) serves as an efficient reagent for the conversion of carboxylic acids to their corresponding esters in the presence of an alcohol.[10] This method is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.[10]
Experimental Protocol: Thionyl Chloride Method
-
Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend L-glutamic acid in absolute ethanol at a low temperature (e.g., -10°C to 0°C).[11]
-
Reagent Addition: Slowly add thionyl chloride dropwise to the stirred suspension.[11] An exothermic reaction will occur.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitored by TLC).[11]
-
Work-up: Remove the excess ethanol and volatile byproducts under reduced pressure. The residue, which is the crude diethyl L-glutamate hydrochloride, can then be purified by recrystallization.
Alternative Method: Using Triphosgene
A less common but effective method involves the use of triphosgene. This reagent reacts with the carboxylic acids to form acyl chlorides in situ, which then readily react with ethanol.
Experimental Protocol: Triphosgene Method
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser connected to a sodium hydroxide solution trap, add ethanol, L-glutamic acid, and triphosgene.[2][11]
-
Reaction: Heat the mixture to 70-75°C and maintain for approximately 5 hours.[2][11]
-
Work-up: Cool the reaction mixture and purge with nitrogen to remove any residual hydrogen chloride gas.[2] The excess triphosgene and ethanol are removed by distillation. The solid residue is then triturated with a solvent like methyl tert-butyl ether, filtered, and dried to give the final product.[2][11]
Data Summary: Comparison of Synthesis Parameters
| Parameter | Fischer Esterification (HCl) | Thionyl Chloride Method | Triphosgene Method |
| Catalyst/Reagent | HCl (gas or from acetyl chloride) | Thionyl Chloride (SOCl₂) | Triphosgene |
| Solvent | Excess Ethanol | Ethanol | Ethanol |
| Temperature | Reflux | 0°C to Reflux | 70-75°C |
| Reaction Time | Several hours (e.g., 4h)[11] | Several hours (e.g., 2h at RT, then reflux)[11] | ~5 hours[2][11] |
| Byproducts | Water | SO₂, HCl (gaseous) | CO₂, HCl |
| Yield | Good to High | High | High (reported up to 98%)[2][11] |
| Purity | Good after recrystallization | High | High (reported up to 99.7%)[2][11] |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of diethyl glutamate hydrochloride.
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or seems to have stalled. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Insufficient Catalyst: In Fischer esterification, the concentration of the acid catalyst is crucial. Ensure enough HCl gas has been passed through the mixture or that a sufficient amount of sulfuric acid was added. For the thionyl chloride method, ensure the stoichiometry is correct.
-
Presence of Water: Water is a byproduct of the Fischer esterification and its presence will shift the equilibrium back towards the starting materials.[5][6] Ensure you are using anhydrous ethanol and that your glassware is thoroughly dried. The use of a drying tube is recommended.
-
Low Temperature: While the initial addition of reagents like thionyl chloride is done at low temperatures to control the exothermic reaction, the main reaction period often requires heating to reflux to proceed at a reasonable rate.[11]
-
Poor Solubility of L-Glutamic Acid: L-glutamic acid has limited solubility in ethanol. Vigorous stirring is necessary to ensure good contact between the solid and the reagents.
Q2: I have obtained a low yield of the product after work-up. How can I improve it?
A2: Low yields can often be traced back to an incomplete reaction (see Q1) or losses during the work-up and purification steps.
-
Driving the Equilibrium: For Fischer esterification, using a large excess of ethanol is key to driving the reaction to completion.[7]
-
Purification Losses: Recrystallization is a trade-off between purity and yield. Ensure you are not using an excessive amount of solvent for recrystallization. Cooling the solution slowly can help in obtaining larger crystals and reducing loss in the mother liquor.
-
Premature Precipitation: During the work-up, ensure the product is fully in solution before attempting to crystallize it by adding a non-polar solvent.
Q3: My final product is an oil or a sticky solid, not a crystalline powder. What should I do?
A3: The desired product, diethyl L-glutamate hydrochloride, is a white crystalline solid with a melting point of around 108-110°C.[3][12][13] An oily or sticky product suggests the presence of impurities.
-
Residual Solvent: The most common culprit is residual solvent. Ensure your product is thoroughly dried under vacuum.
-
Hygroscopic Nature: The hydrochloride salt can be hygroscopic. Handle and store the product in a dry environment.
-
Presence of Byproducts: Side reactions can lead to oily impurities. For instance, at high temperatures, the formation of ethyl pyroglutamate can occur.[14] Purification by recrystallization is necessary. You may need to try different solvent systems. A common technique is to dissolve the oil in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like diethyl ether or hexanes) until turbidity is observed, then allow it to crystallize.
Q4: How can I confirm the identity and purity of my synthesized Diethyl L-Glutamate Hydrochloride?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point in the expected range (108-110°C) is a good indicator of purity.[3][12][13]
-
NMR Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the ester groups (around 1730-1750 cm⁻¹) and the N-H stretching of the ammonium salt.[15][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and can also be used to detect and quantify impurities, including the D-isomer if a chiral column is used.[14][18]
Q5: What are the potential side reactions I should be aware of?
A5:
-
Pyroglutamate Formation: At elevated temperatures, intramolecular cyclization can occur to form ethyl pyroglutamate.[14] This is more likely if the amino group is not protonated.
-
Racemization: While less common under these conditions, harsh reaction conditions (e.g., prolonged heating in strong acid or base) could potentially lead to some degree of racemization. The optical purity can be checked using a polarimeter or chiral HPLC.[13][14]
-
Incomplete Esterification: Formation of the mono-ester is a possibility if the reaction is not driven to completion. This can be detected by NMR or HPLC.
Diagram: Reaction Mechanism Overview
Caption: Simplified mechanisms for the two primary synthesis routes.
By understanding the underlying principles of these synthesis methods and anticipating potential pitfalls, you can optimize your reaction conditions to achieve high yields of pure Diethyl L-Glutamate Hydrochloride. Always prioritize safety in the lab, especially when working with corrosive reagents like thionyl chloride and strong acids.
References
-
PubChem. (n.d.). Glutamic acid diethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
Wuhan Golden Wing Pharmaceutical Co., Ltd. (2026, February 13). The Crucial Role of Diethyl L-Glutamate HCl in Peptide Synthesis. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester.
-
Organic Syntheses. (n.d.). d-GLUTAMIC ACID. Retrieved February 28, 2026, from [Link]
-
Taylor & Francis Online. (2018). A Study of an Irreversible Condensation of Glutamic Acid and Polyoxyethylene/Polyoxypropylene Diols Using Thionyl Chloride. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl L-glutamate hydrochloride. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). A CONVENIENT SYNTHESIS OF DL-GLUTAMIC ACID FROM β-PROPIOLACTONE. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof.
-
LookChem. (n.d.). Cas 1118-89-4,Diethyl L-glutamate hydrochloride. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). Analysis and detection method of L-diethyl glutamate.
-
Master Organic Chemistry. (2019, April 10). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 28, 2026, from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 28, 2026, from [Link]
-
National Institutes of Health. (n.d.). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Retrieved February 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 28, 2026, from [Link]
-
G-Biosciences. (n.d.). L-Glutamic Acid Diethyl Ester Hydrochloride - CERTIFICATE OF ANALYSIS. Retrieved February 28, 2026, from [Link]
-
PubMed. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Retrieved February 28, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved February 28, 2026, from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved February 28, 2026, from [Link]
-
SciELO. (2008, January 28). Download PDF (Inglês). Retrieved February 28, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved February 28, 2026, from [Link]
-
Quora. (2017, August 31). How to prepare amino acid from diethyl malonate. Retrieved February 28, 2026, from [Link]
-
National Institutes of Health. (2012, September 18). Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. Retrieved February 28, 2026, from [Link]
-
Joint Research Centre. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved February 28, 2026, from [Link]
-
Methods and Objects of Chemical Analysis. (n.d.). Identification of Monosodium Glutamate Contents as a Flavor Enhancer in Different Food Samples by HPLC Technique. Retrieved February 28, 2026, from [Link]
Sources
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- 3. lookchem.com [lookchem.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
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- 12. L-谷氨酸二乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: Diethyl L-glutamate Hydrochloride Purification
Topic: Purification Techniques for Diethyl L-glutamate Hydrochloride Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with the isolation and purification of Diethyl L-glutamate hydrochloride (CAS: 1118-89-4). As an amino acid ester hydrochloride, this compound exhibits specific physicochemical behaviors—hygroscopicity, tendency to oil out, and susceptibility to cyclization—that require precise control of thermodynamic and kinetic parameters during purification.
Part 1: The "Gold Standard" Purification Protocol
Before addressing failures, we must establish the baseline for a successful purification. The following protocol is synthesized from industrial best practices and validated synthetic routes [1, 3, 10].
Objective: Isolate high-purity (>99%) white crystalline powder from a crude reaction mixture (typically L-glutamic acid + Ethanol + Thionyl Chloride/Triphosgene).
Phase A: Work-up & Isolation (The "Anti-Oil" Strategy)
-
Solvent Removal: Evaporate the reaction solvent (Ethanol) under reduced pressure at <40°C .
-
Expert Insight: Do not exceed 40°C. Higher temperatures promote cyclization to diethyl pyroglutamate, a common impurity that is difficult to remove later [14].
-
-
Azeotropic Drying: Co-evaporate the residue 2x with Toluene or anhydrous Ethanol to remove trace water and excess HCl gas.
-
Why? Residual water is the primary cause of "oiling out" (liquid-liquid phase separation) instead of crystallization.
-
Phase B: Purification via Trituration & Recrystallization
Method A: Trituration (For removing non-polar impurities)
-
Add Methyl tert-butyl ether (MTBE) or Diethyl Ether to the crude residue (approx. 5-10 mL per gram of product).
-
Stir vigorously (pulping) for 30–60 minutes at room temperature.
-
Filter the white solid.[1][2] The ester hydrochloride is insoluble in ether, while unreacted reagents and some organic impurities remain in solution [3, 10].
Method B: Recrystallization (For high-purity requirements)
-
Dissolve the crude solid in the minimum amount of warm anhydrous Ethanol (40–50°C) .
-
Slowly add Diethyl Ether or Petroleum Ether until the solution becomes slightly turbid.
-
Cool slowly to room temperature, then to -20°C.
-
Critical Step: If an oil forms, scratch the flask wall with a glass rod or add a seed crystal immediately.
Part 2: Troubleshooting HQ (Q&A Format)
Category 1: Crystallization Failures (Oiling Out)
Q1: My product separates as a sticky, yellow oil instead of white crystals. How do I fix this? Diagnosis: This is the most common issue with amino acid esters. It is typically caused by residual solvent (ethanol) or trace moisture , which lowers the glass transition temperature and prevents crystal lattice formation.
Corrective Action:
-
The "High-Vac" Fix: Re-dissolve the oil in a small amount of anhydrous ethanol and evaporate to dryness. Place the residue under high vacuum (<1 mbar) for 12–24 hours to remove trapped solvent molecules.
-
The Trituration Rescue: Add anhydrous Diethyl Ether or Hexane to the oil. Scratch the flask vigorously with a glass spatula while cooling in an ice bath. The mechanical energy often induces nucleation, turning the gum into a white powder.
-
Seed Crystal: If available, add a single crystal of pure Diethyl L-glutamate HCl to the oil/solvent mixture.
Category 2: Purity & Stability Issues
Q2: My melting point is low (e.g., 100–105°C instead of 110–117°C). What are the likely impurities? Diagnosis: A depressed melting range indicates a eutectic mixture, likely containing:
-
Mono-ethyl ester: Incomplete esterification.
-
Free Glutamic Acid: Hydrolysis due to moisture.
-
Diethyl Pyroglutamate: Thermal degradation product.
Corrective Action:
-
Check pH/Acid: Ensure the salt formation is complete. The compound must be the hydrochloride salt. If free amine is present, the melting point will differ.
-
Recrystallize: Use the Ethanol/Ether method described in Phase B.[3]
-
Avoid Water: Do not recrystallize from water. Unlike free amino acids, the ester hydrochloride will hydrolyze or cyclize in hot water [14].
Q3: The product turns yellow/brown upon storage. Is it degrading? Diagnosis: Yes. Amino acid esters are prone to intermolecular condensation (diketopiperazine formation) or cyclization if free amine is present or if stored in humid conditions. Expert Insight: The hydrochloride salt stabilizes the amine, preventing it from attacking the ester group. If the salt loses HCl (becoming the free base), degradation accelerates. Solution: Store strictly at -20°C in a desiccator. Ensure the container is flushed with Nitrogen before sealing [2, 5].
Category 3: Process Parameters
Q4: Can I use heat to speed up the dissolution during recrystallization? Diagnosis: Use caution. Expert Insight: Prolonged heating (>50°C) promotes the formation of pyroglutamic acid derivatives (cyclization of the side chain ester onto the amine). Protocol Limit: Dissolve at 40–50°C maximum. If it doesn't dissolve, add slightly more solvent rather than increasing the temperature.
Part 3: Technical Data Vault
Table 1: Physicochemical Profile & Specifications
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates degradation |
| Melting Point | 110.0 – 117.0 °C | Wide range suggests impurities [1, 4] |
| Solubility | Water (High), Ethanol (High) | Unstable in water over time |
| Insolubility | Ether, MTBE, Hexane | Used as anti-solvents |
| Specific Rotation | +21.0 to +24.0° (c=3.6, EtOH) | Critical for chiral purity check [1, 5] |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture |
Table 2: Solvent Selection Guide
| Solvent System | Role | Application | Risk Level |
| Ethanol (Anhydrous) | Primary Solvent | Dissolving crude product | Low (if temp <50°C) |
| Diethyl Ether / MTBE | Anti-Solvent | Precipitating pure crystals | Low (Highly effective) |
| Water | AVOID | Do NOT use | High (Hydrolysis/Cyclization) |
| Toluene | Azeotrope Agent | Removing water/HCl | Medium (Must be fully removed) |
Part 4: Process Visualization (Workflow)
The following diagram illustrates the critical decision pathways during the purification process to avoid common pitfalls like oiling out or cyclization.
Caption: Workflow for the isolation of Diethyl L-glutamate HCl, highlighting remediation steps for "oiling out" and critical control points.
References
-
Tokyo Chemical Industry (TCI). (n.d.). Diethyl L-Glutamate Hydrochloride Product Specifications. Retrieved from
-
ChemicalBook. (2023). Diethyl L-glutamate hydrochloride Properties and Synthesis. Retrieved from
-
LookChem. (n.d.). Synthesis and Melting Point Data for CAS 1118-89-4. Retrieved from
-
Sunshine Pharma. (2024). Diethyl L-glutamate Hydrochloride Technical Data Sheet. Retrieved from
-
Echemi. (2024). L-Glutamic acid, 1,5-diethyl ester, hydrochloride Safety and Handling. Retrieved from
-
Sigma-Aldrich. (n.d.). L-Glutamic acid diethyl ester hydrochloride 97%. Retrieved from
-
Google Patents. (2020). CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride.[4] Retrieved from
-
Chem-Impex. (n.d.). Applications of L-Glutamic acid diethyl ester hydrochloride. Retrieved from
-
Oreate AI Blog. (2026). Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate. Retrieved from
-
ChemicalBook. (2023). Synthesis Route for Diethyl L-glutamate hydrochloride using Triphosgene. Retrieved from
-
KM Pharma Solution. (n.d.). Impurity Profile of Glutamic Acid Derivatives. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Canadian Science Publishing. (1956). A Convenient Synthesis of DL-Glutamic Acid. Retrieved from
-
Organic Syntheses. (1925). Glutamic Acid Hydrochloride and Pyroglutamic Acid Formation. Retrieved from
Sources
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- 4. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
identifying and minimizing impurities in Diethyl glutamate hydrochloride
The following Technical Support Center guide is designed for researchers and drug development professionals working with L-Glutamic acid diethyl ester hydrochloride (Diethyl glutamate HCl). It synthesizes chemical kinetics, analytical data, and practical troubleshooting into a cohesive resource.
Topic: Identifying, Minimizing, and Removing Impurities
CAS: 1118-89-4 | Formula:
The Purity Paradox: Understanding Instability
Diethyl glutamate hydrochloride is a "metastable" intermediate. It exists in a delicate balance where two opposing degradation pathways are constantly competing:
-
Hydrolysis: Driven by moisture, reverting the ester to the parent amino acid.
-
Cyclization (Lactamization): Driven by entropy and neutral/basic pH, forming the thermodynamically stable pyroglutamate ring.
As a researcher, your goal is to maintain the molecule in its kinetic trap (the linear diester salt) and prevent it from sliding into these thermodynamic wells.
Degradation Pathway Diagram
The following diagram illustrates the chemical fate of Diethyl glutamate HCl.
Figure 1: The degradation landscape. Note that cyclization (orange path) is irreversible under standard storage conditions, while hydrolysis (red path) is moisture-dependent.
Diagnostic Hub: Identifying Impurities
Q: I see unknown peaks in my HPLC chromatogram. What are they likely to be?
Use the table below to correlate retention times with likely impurities. Note that retention times (RT) are relative to Diethyl glutamate (set as 1.0) on a standard C18 Reverse Phase column under acidic conditions.
| Relative RT (RRT) | Compound Identity | Origin | Detection Characteristic |
| 0.2 - 0.3 | L-Glutamic Acid | Hydrolysis (Total) | Polar. Elutes near void volume. Ninhydrin (+). |
| 0.6 - 0.8 | Monoethyl Glutamate | Hydrolysis (Partial) | Often appears as a doublet (alpha vs. gamma ester). |
| 1.0 | Diethyl Glutamate | Target | Major peak. |
| 1.5 - 1.8 | Diethyl Pyroglutamate | Cyclization | Critical Impurity. UV active at low wavelengths (200-210 nm). |
| > 2.0 | Triphosgene / Solvents | Reagents | Only if specific synthetic routes (e.g., triphosgene) were used. |
Q: How do I distinguish between "wet" degradation and "cyclization"?
-
Scenario A (The "Wet" Sample): If your sample has absorbed water (hygroscopic), you will see an increase in early-eluting peaks (RRT < 1.0) corresponding to monoesters and free glutamic acid. The solid may appear sticky or clumped.
-
Scenario B (The "Warm" Sample): If the sample was heated or stored at pH > 4, you will see a growth in the late-eluting peak (RRT > 1.0) corresponding to Diethyl pyroglutamate. This transformation releases ethanol, so the sample might smell faintly alcoholic even if dried.
Q: What is the recommended Analytical Method?
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Perchloric acid or Phosphate buffer (pH 2.0 - 3.0). Acidic pH is critical to suppress silanol interactions and prevent on-column cyclization.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV at 210 nm (Ester carbonyls have weak absorbance; low wavelength is required).
Minimization Protocols: Prevention & Storage
Q: My product is turning into a gum during storage. How do I stop this? Diethyl glutamate HCl is extremely hygroscopic . The "gum" is a concentrated solution of the salt in atmospheric water, which accelerates hydrolysis.
-
Protocol: Store at -20°C in a container flushed with Argon or Nitrogen.
-
Desiccant: Always store the vial inside a secondary jar containing active silica gel or
.
Q: Why does the protocol insist on excess HCl? Excess HCl is not just a byproduct; it is a stabilizer.
-
Mechanism: The cyclization reaction involves the nucleophilic attack of the free amine (
) on the ester carbonyl. Protonating the amine to ammonium ( ) shuts down this nucleophilicity. -
Warning: If you wash the solid too aggressively with neutral solvents (removing all traces of free acid), you raise the local pH on the crystal surface, promoting spontaneous cyclization to Diethyl pyroglutamate. Always maintain a slightly acidic environment.
Purification Workflow: Troubleshooting Guide
If your batch purity drops below 98%, use this recrystallization decision tree.
Figure 2: Purification decision tree based on impurity profile.
Detailed Recrystallization Protocol
-
Dissolution: Dissolve 10 g of crude product in the minimum amount of absolute Ethanol (~20-30 mL) at 40°C. Do not boil.
-
Filtration: If solution is cloudy (silica or salt contaminants), filter rapidly while warm.
-
Precipitation:
-
For Hydrolysis Impurities: Add dry Diethyl Ether dropwise until persistent turbidity is observed (~100 mL).
-
For Pyroglutamate Impurities: Use Methyl tert-butyl ether (MTBE) as the antisolvent, as pyroglutamates are more soluble in ether than the hydrochloride salt.
-
-
Crystallization: Seal tightly and store at -20°C for 12-24 hours.
-
Wash: Filter the white needles under a blanket of Nitrogen (to prevent moisture condensation). Wash with cold, dry antisolvent.
-
Drying: Dry in a vacuum desiccator over
and KOH pellets (to absorb residual acid and water).
References
-
Synthesis & Impurity Profile
- Source: ChemicalBook & Patent CN110749692A. "Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof."
-
URL:
-
Cyclization Mechanism (Pyroglutamate Formation)
- Source: Purdue University Graduate School. "Pyroglutamate Formation and Hydrogen-Deuterium Exchange in Lyophilized Therapeutic Proteins."
-
URL:
-
General Properties & Stability
- Source: PubChem Compound Summary for CID 73960.
-
URL:
-
Analytical Methods (HPLC)
- Source: Helix Chromatography. "HPLC Methods for analysis of Glutamic acid."
-
URL:
preventing the degradation of Diethyl glutamate hydrochloride during storage
Topic: Preventing Degradation During Storage & Handling
Ticket ID: D-GLU-HCL-STAB-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Hydrolysis-Cyclization" Trap
Welcome to the Technical Support Center. You are likely here because Diethyl glutamate hydrochloride (Diethyl L-glutamate HCl) is behaving inconsistently in your assays.
This compound is not merely "sensitive"; it is chemically predisposed to self-destruct. As a researcher, you must understand that you are fighting two distinct thermodynamic gradients:
-
Hydrolysis: The ethyl ester groups are labile in the presence of moisture, reverting to mono-esters and eventually free glutamic acid.
-
Cyclization (Lactamization): The gamma-carboxyl ester is spatially aligned to attack the alpha-amino group, expelling ethanol to form Pyroglutamic acid (5-oxoproline) .
Crucial Insight: The hydrochloride salt form is intended to stabilize the amine, preventing cyclization. However, the salt is hygroscopic . If moisture enters, it solvates the salt, mobilizes the ions, and creates a local acidic environment that catalyzes both hydrolysis and cyclization.
Module 1: Degradation Pathways (Visualization)
The following diagram illustrates the specific chemical risks. Note that Moisture is the trigger for both pathways.
Figure 1: The dual degradation pathway. Moisture solvation destabilizes the HCl salt, allowing nucleophilic attack (Cyclization) or ester cleavage (Hydrolysis).
Module 2: Storage & Handling Protocol
To maintain purity >98%, you must implement a Self-Validating Storage System . Do not rely on the manufacturer's original packaging once opened.
The "Dry-Cold-Inert" Triad[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Arrhenius kinetics: Lowering temperature exponentially slows the rate of ester hydrolysis and cyclization. |
| Atmosphere | Argon or Nitrogen | Oxygen is not the primary enemy; humidity in the air is. Inert gas purging displaces moisture-laden air before sealing. |
| Container | Glass + Parafilm + Desiccant | Plastic allows slow moisture permeation. Glass vials with Teflon-lined caps, sealed with Parafilm, inside a secondary jar with desiccant (e.g., Drierite) is the gold standard. |
| Solvent | DMSO or DMF (Anhydrous) | Never store in water. Aqueous solutions degrade within hours. In anhydrous DMSO, stability is ~1 month at -20°C [1].[1] |
Step-by-Step Handling Workflow
-
Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the powder, initiating immediate degradation.
-
-
Aliquotting: Do not repeatedly freeze-thaw the bulk stock. Weigh out single-use aliquots in a low-humidity environment (glove box or dry room).
-
Re-sealing: Flush the headspace of the stock vial with Argon gas before tightening the cap. Wrap the neck with Parafilm.
-
Solubilization: Prepare solutions immediately before use. If you must store a solution, use anhydrous DMSO and store at -80°C [1].
Module 3: Troubleshooting & FAQs
Q1: The powder has turned into a sticky clump or hard solid. Is it usable?
-
Verdict: Discard.
-
Mechanism: This indicates the hygroscopic HCl salt has absorbed significant water. The "clumping" is actually a partial dissolution event. Once wet, the local acidity (pH < 3) has likely catalyzed the conversion to mono-ethyl esters or pyroglutamic acid.
Q2: I detect a faint "sweet" or alcohol-like smell when opening the vial.
-
Verdict: Compromised.
-
Mechanism: Diethyl glutamate HCl should be odorless. A smell of ethanol indicates that the ester bonds have cleaved (releasing ethanol) or cyclization has occurred (also releasing ethanol).
Q3: My aqueous stock solution (pH 7.4) precipitated after 24 hours.
-
Verdict: Expected behavior (User Error).
-
Mechanism: At neutral pH, the ester hydrolysis accelerates. The precipitate is likely free Glutamic Acid , which has low solubility in water compared to the highly soluble diethyl ester hydrochloride.
-
Fix: Make aqueous solutions immediately before addition to cells/assays. Do not store them.
Q4: Can I heat the solution to dissolve the clumps?
-
Verdict: Absolutely Not.
-
Mechanism: Heat acts as a catalyst. Heating an aqueous suspension of this ester will rapidly convert it entirely to Pyroglutamic acid [2].
Module 4: Quality Control (QC) Verification
Before committing this reagent to a high-value experiment, validate its integrity.
Quick Check: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).
-
Visualization: Ninhydrin stain.
-
Interpretation:
-
Single Spot (Rf ~0.6): Intact Diethyl Glutamate.
-
Lower Spot (Rf ~0.3): Mono-ethyl ester or Free Glutamic Acid (Degradation).
-
No Color (Ninhydrin Negative): Pyroglutamic acid (The amine is blocked by the ring, so it will NOT stain purple with Ninhydrin) [3].
-
Definitive Check: 1H-NMR (Deuterated DMSO)
Look for the tell-tale signs of degradation:
-
Ethanol Signal: Triplet at ~1.05 ppm and Quartet at ~3.44 ppm (indicates hydrolysis).
-
Loss of Ethyl Groups: Integration of the ethyl protons (4.1 ppm quartet) should match the alpha-proton (1:1 ratio). If ethyl integration drops, hydrolysis has occurred.
-
Pyroglutamate: Appearance of a broad singlet (NH) around 7.8-8.0 ppm and loss of the sharp ammonium signals.
References
-
MedChemExpress. (2024). Glutamic acid dimethyl ester hydrochloride Product Information & Storage. Retrieved from
-
National Institutes of Health (NIH). (2006). L-Pyroglutamate Spontaneously Formed from L-Glutamate Inhibits Growth. Applied and Environmental Microbiology. Retrieved from
-
Peptide Chemistry. (2023). Pyroglutamate Formation in Peptides – Formation and Control. Retrieved from
-
Cayman Chemical. (2022).[2] Dimethyl DL-Glutamate (hydrochloride) Product Information. Retrieved from
-
ChemicalBook. (2024). Diethyl L-glutamate hydrochloride Properties and NMR. Retrieved from
Sources
Validation & Comparative
A Researcher's Guide to the Pharmacological Validation of Diethyl L-glutamate hydrochloride at the NMDA Receptor
This guide provides a comprehensive framework for the rigorous validation of Diethyl L-glutamate hydrochloride's effects on the N-methyl-D-aspartate (NMDA) receptor. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach. This document is intended for researchers, scientists, and drug development professionals seeking to definitively characterize the pharmacological activity of novel or contentious compounds at this critical CNS target.
Historically, the activity of Diethyl L-glutamate hydrochloride (GDEE) at excitatory amino acid receptors has been ambiguous. A study published in 1993 suggested that GDEE has minimal to no direct antagonist activity at NMDA receptors in the rat neocortex, postulating that its observed effects might stem from L-glutamate contamination or osmotic artifacts at high concentrations.[1][2] This guide outlines a modern, systematic workflow to resolve this ambiguity and provide a definitive pharmacological profile.
The NMDA Receptor: A Complex Allosteric Machine
The NMDA receptor is a heterotetrameric, ligand-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, and higher cognitive functions like learning and memory.[3][4][5] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a high-value therapeutic target.[6][7]
Key features that demand a multi-faceted validation approach include:
-
Co-Agonist Requirement: Activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3][4]
-
Voltage-Dependent Block: At resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺), a block that is relieved by depolarization.[3]
-
Subunit Diversity: The receptor is composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[4][8] This subunit diversity creates distinct receptor subtypes with unique pharmacology, kinetics, and anatomical distribution.
-
Multiple Binding Sites: Beyond the agonist and co-agonist sites, the receptor complex features several allosteric modulatory sites and a binding site within the ion channel pore.[4][9]
These properties allow for nuanced modulation, from direct activation (agonism) and competitive blockade (antagonism) to use-dependent channel block and subtle allosteric potentiation or inhibition.
Caption: NMDA Receptor activation and downstream signaling pathway.
Establishing a Comparative Framework
To interpret data for an unknown compound, it is essential to test it alongside a panel of well-characterized modulators. This provides internal controls and benchmarks for potency, efficacy, and mechanism of action.
Table 1: Standard Comparator Compounds for NMDA Receptor Validation
| Compound | Class | Mechanism of Action | Primary Binding Site |
| L-Glutamate | Agonist | Orthosteric agonist that promotes channel opening in the presence of a co-agonist.[5] | GluN2 Subunit Ligand Binding Domain (LBD) |
| MK-801 (Dizocilpine) | Non-competitive Antagonist | Open-channel blocker; traps the channel in a non-conducting state.[10] | Phencyclidine (PCP) site within the ion channel pore |
| Memantine | Non-competitive Antagonist | Uncompetitive, low-affinity open-channel blocker with rapid kinetics.[11][12] | Phencyclidine (PCP) site within the ion channel pore |
| Ifenprodil | Negative Allosteric Modulator (NAM) | Subtype-selective antagonist that inhibits receptor function without competing with glutamate.[6] | Allosteric site on the GluN2B Amino-Terminal Domain (ATD) |
A Tiered Validation Workflow
We propose a logical, tiered approach to validation. This workflow begins with fundamental binding studies to confirm target engagement and proceeds to functional assays to elucidate the nature of the compound's effect.
Caption: A sequential workflow for validating NMDA receptor modulators.
Tier 1: Radioligand Binding Assays for Target Engagement
Causality: Before assessing function, we must first determine if Diethyl L-glutamate hydrochloride physically interacts with the NMDA receptor complex. Competitive binding assays are the most direct method to establish target engagement and measure binding affinity (Kᵢ). By using radioligands that bind to distinct sites, we can also generate initial hypotheses about the compound's mechanism of action.[10]
Experimental Protocol: Competitive Radioligand Binding
This protocol is adapted from established methodologies for NMDA receptor binding.[13][14]
-
Membrane Preparation:
-
Homogenize whole rat brain or cortex tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes containing the receptors.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup:
-
Perform assays in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
50 µL of test compound (Diethyl L-glutamate hydrochloride or a comparator) at various concentrations.
-
50 µL of a specific radioligand at a concentration near its Kₔ.
-
150 µL of the membrane preparation (50-100 µg protein).
-
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM L-glutamate for [³H]CGP 39653 binding) instead of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[14]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Table 2: Hypothetical Binding Affinity (Kᵢ, µM) Data
| Compound | [³H]CGP 39653 (Glutamate Site) | [³H]MK-801 (Channel Pore) |
| L-Glutamate | 0.5 | > 100 |
| MK-801 | > 100 | 0.005 |
| Diethyl L-glutamate HCl | ??? | ??? |
Interpretation: A low Kᵢ value against [³H]CGP 39653 would suggest Diethyl L-glutamate hydrochloride binds at or near the glutamate recognition site. Conversely, a low Kᵢ against [³H]MK-801 would imply it binds within the ion channel. No significant displacement of any radioligand would suggest it either does not bind to these sites or has very low affinity.
Tier 2: Electrophysiological Validation of Function
Causality: While binding assays confirm physical interaction, they do not reveal the functional consequence. Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel function, allowing us to classify it as an agonist, antagonist, or allosteric modulator.[16][17] Using a heterologous expression system (e.g., HEK293 cells) allows for the study of specific, defined NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B), which is critical for assessing subtype selectivity.[17][18]
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding the human GluN1 subunit and a specific GluN2 subunit (e.g., GluN2A or GluN2B). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Recording Setup:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, and 1 CaCl₂, with pH adjusted to 7.3. Crucially, this solution should be Mg²⁺-free to prevent voltage-dependent channel block.
-
Prepare patch pipettes from borosilicate glass, with a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2).
-
-
Data Acquisition:
-
Establish a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).
-
Use a rapid solution exchange system to apply drugs to the recorded cell.[17]
-
-
Experimental Paradigms:
-
Agonist Test: Apply increasing concentrations of Diethyl L-glutamate hydrochloride (in the presence of a saturating concentration of the co-agonist glycine, e.g., 100 µM) and measure the elicited current.
-
Antagonist Test: Apply a fixed, sub-maximal concentration of L-glutamate (e.g., 10 µM) plus glycine (100 µM) to elicit a control current. Then, co-apply the glutamate/glycine solution with increasing concentrations of Diethyl L-glutamate hydrochloride and measure the inhibition of the control current.
-
-
Data Analysis:
-
For agonist activity, plot the current amplitude against the compound concentration and fit to the Hill equation to determine the EC₅₀ (effective concentration for 50% maximal response) and maximal efficacy.
-
For antagonist activity, plot the percent inhibition against the compound concentration and fit to determine the IC₅₀ (inhibitory concentration for 50% of the response).
-
Repeat experiments on cells expressing different GluN2 subunits to assess subtype selectivity.
-
Table 3: Hypothetical Functional Potency (IC₅₀ / EC₅₀, µM) Data
| Compound | GluN1/GluN2A | GluN1/GluN2B |
| L-Glutamate (EC₅₀) | 1.8 | 1.2 |
| MK-801 (IC₅₀) | 0.04 | 0.02 |
| Ifenprodil (IC₅₀) | > 30 | 0.15 |
| Diethyl L-glutamate HCl | ??? | ??? |
Interpretation: If Diethyl L-glutamate hydrochloride elicits a current on its own, it is an agonist. If it reduces the glutamate-evoked current, it is an antagonist. A significantly lower IC₅₀ value for GluN1/GluN2B compared to GluN1/GluN2A would indicate GluN2B selectivity.
Synthesis and Conclusion
The final step is to integrate the data from both tiers to build a complete pharmacological profile.
Caption: Logical flowchart for classifying a test compound.
-
A true NMDA receptor agonist/antagonist: This would be supported by direct binding and a corresponding functional effect in electrophysiology.
-
A low-affinity modulator: It might show weak effects only at high concentrations, which would need to be carefully distinguished from potential artifacts.
-
Inactive at the NMDA receptor: A lack of binding and functional effect would corroborate the initial skepticism found in the literature,[1] suggesting its primary role remains as a synthetic intermediate.[19]
This rigorous, multi-tiered approach, grounded in scientific causality and validated by internal controls, provides the necessary evidence to confidently publish and present findings on the pharmacological nature of any test compound at the NMDA receptor.
References
A complete list of all sources cited within this guide.
- Vertex AI Search. (n.d.). L -Glutamic acid diethyl ester 97 1118-89-4.
- Springer Protocols. (n.d.). Electrophysiological Investigation of NMDA Current Properties in Brain Slices.
- Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
- PDSP. (n.d.). Assay Protocol Book.
- Oreate AI Blog. (2026, January 20). Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate.
- Springer Protocols. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function.
- Google Patents. (n.d.). US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.
- LookChem. (n.d.). Cas 1118-89-4,Diethyl L-glutamate hydrochloride.
- PubMed. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction.
- Chemicalbook. (n.d.). Diethyl L-glutamate hydrochloride synthesis.
- PMC. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
- Wikipedia. (n.d.). NMDA receptor.
- PubChem. (n.d.). Glutamic acid diethyl ester hydrochloride.
- PubMed. (n.d.). L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex.
- PMC - PubMed Central. (n.d.). In Vivo NMDA Receptor Activation Accelerates Motor Unit Maturation, Protects Spinal Motor Neurons, and Enhances SMN2 Gene Expression in Severe Spinal Muscular Atrophy Mice.
- ACS Publications. (2014, September 17). Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells: Revealing the Multiple Conformational States Associated with a Channel at Its Electrical Off State.
- Sygnature Discovery. (n.d.). NMDA Receptors.
- JNeurosci. (2017, October 4). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization.
- PMC. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications.
- Philadelphia Integrative Psychiatry. (2024, April 12). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism.
- ResearchGate. (2016, January 6). Identification and Characterization of Novel NMDA Receptor Antagonists Selective for NR2A-over NR2B-Containing Receptors.
- PMC. (2018, February 22). Kinetic models for activation and modulation of NMDA receptor subtypes.
- Nanion. (n.d.). Application Note Activation and Inhibition of human NMDA Channels on Nanion's SyncroPatch384PE.
- BOC Sciences. (n.d.). NMDA Receptor Inhibitors, Agonists and Modulators.
- PNAS. (2023, November 8). A Network Model of the Modulation of γ Oscillations by NMDA Receptors in Cerebral Cortex.
- Radiology Key. (2016, November 9). Development of Radioligands for In Vivo Imaging of NMDA Receptors.
- ACS Publications. (2018, February 15). Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure–Activity Relationships and Mechanisms of Action.
- Frontiers. (n.d.). Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry.
- MDPI. (2024, November 18). NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models.
- PMC. (n.d.). L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex.
- Tokyo Chemical Industry. (n.d.). Diethyl L-Glutamate Hydrochloride.
- R&D Systems. (n.d.). NMDA Receptor Antagonists.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Sigma-Aldrich. (n.d.). Glutamate Receptors (Ion Channel Family).
- SciSpace. (2005, June 15). L-Glutamic acid and glutamine: Exciting molecules of clinical interest.
- Wikipedia. (n.d.). Glutamic acid.
Sources
- 1. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Glutamate Receptors (Ion Channel Family) [sigmaaldrich.com]
- 5. Glutamic acid - Wikipedia [en.wikipedia.org]
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- 19. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to Diethyl vs. Dimethyl Glutamate Hydrochloride: A Comparative Analysis for Neuropharmacology Research
Introduction: In the intricate landscape of neuroscience research, glutamate receptor modulators are indispensable tools. Glutamate, the principal excitatory neurotransmitter in the central nervous system, governs a vast array of physiological processes, from synaptic plasticity to neuronal development. However, its polar nature restricts its utility in many experimental paradigms, particularly those requiring cell membrane permeability. To circumvent this, researchers often turn to esterified derivatives, which mask the carboxyl groups, enhance lipophilicity, and facilitate passage into cells.
This guide provides a comparative analysis of two such widely used derivatives: Diethyl L-glutamate hydrochloride (GDEE) and Dimethyl L-glutamate hydrochloride. While structurally similar, the choice between a diethyl and a dimethyl ester is not trivial. This decision has significant implications for the compound's physicochemical properties, metabolic stability, and ultimately, its pharmacological activity. As your partner in the lab, this guide is designed to move beyond catalog specifications, offering a deeper, field-proven perspective on how to select the appropriate tool for your research needs, supported by experimental data and detailed protocols.
Physicochemical Properties: The Foundation of Function
The initial point of comparison lies in the fundamental chemical and physical properties of these molecules. The substitution of two methyl groups with two ethyl groups introduces predictable, yet impactful, changes in molecular weight, and implies alterations in properties like lipophilicity and steric hindrance.
| Property | Diethyl L-glutamate HCl | Dimethyl L-glutamate HCl | Rationale for Significance |
| CAS Number | 1118-89-4[1][2][3][4] | 23150-65-4 (L-isomer)[5][6][7] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₉H₁₈ClNO₄[2][4][8] | C₇H₁₄ClNO₄[7][9][10] | Defines the elemental composition. |
| Molecular Weight | 239.70 g/mol [1][4][8][11] | 211.64 g/mol [7][9][10] | Affects molar concentration calculations and diffusion rates. |
| Appearance | White to off-white crystalline powder[1][2][3][8] | White to off-white powder/solid[9][12] | Basic quality control check for material integrity. |
| Melting Point | 108-110 °C[1][2][8] | ~150-154 °C (DL-isomer)[12] | Indicator of purity and solid-state stability. |
| Solubility | Soluble in water[1][2][3][13] | Soluble in water, Methanol (50 mg/ml)[5][6][14] | Critical for preparing stock solutions and experimental buffers. |
Expert Insight: The most significant difference is the addition of two carbons and four hydrogens in the diethyl ester. This increases its molecular weight and, theoretically, its lipophilicity. This seemingly minor change can influence passive diffusion across cell membranes and may alter the compound's susceptibility to enzymatic cleavage by intracellular esterases due to increased steric bulk around the ester bond.
Comparative Pharmacology & Metabolic Fate
While both compounds are derivatives of L-glutamic acid, their interactions with excitatory amino acid (EAA) receptors are not identical, nor are they simple prodrugs of glutamate in all contexts. Experimental evidence reveals a more complex pharmacological profile.
Direct Receptor Interactions
A key study performed on rat cingulate cortex slices provides a direct comparison of these compounds' effects on depolarizing responses to various glutamate receptor agonists.[15]
-
Diethyl L-glutamate HCl (GDEE): At a concentration of 10 mM, GDEE showed no antagonistic effect on responses to AMPA, Kainate, or NMDA.[15] Intriguingly, it potentiated the response to Quisqualate, a Group I mGluR and AMPA receptor agonist.[15] It's important to note that at high concentrations (3-14 mM), GDEE itself caused a baseline depolarization, which may be partly attributable to contamination with L-glutamate or osmotic effects.[15] This finding challenges the common assumption that GDEE acts as a simple, broad-spectrum EAA antagonist.[15]
-
Glutarate Dimethyl Ester (GlrDME): While not a direct analogue of Dimethyl L-glutamate, this structurally related compound provides some insight. At 10 mM, GlrDME weakly antagonized responses to Kainate and Quisqualate but had no effect on NMDA responses.[15]
Trustworthiness Check: These results underscore a critical principle: one cannot assume a derivative will behave simply as a "caged" version of the parent compound. The derivative itself can possess a unique pharmacological profile. The observed potentiation of Quisqualate responses by GDEE suggests it may act as a positive allosteric modulator or have other complex downstream effects.
The Role of Intracellular Esterases: Prodrug Activation
A primary reason for using these esters is to deliver glutamate into the cell. Once inside, ubiquitous intracellular esterases cleave the ester bonds, releasing L-glutamic acid, methanol (from the dimethyl ester), and ethanol (from the diethyl ester).
Expert Insight: This metabolic activation is a double-edged sword. While it allows for the study of intracellular glutamate actions, it also means the observed biological effect is a combination of the esterified compound's own pharmacology and the effects of the released glutamate. The rate of this hydrolysis is a key variable. The ethyl esters in GDEE are sterically bulkier than the methyl esters of its counterpart, which may lead to a slower rate of enzymatic cleavage. This could result in a more sustained, lower-level release of intracellular glutamate compared to the dimethyl ester.
The following diagram illustrates this proposed metabolic pathway.
Caption: Proposed metabolic activation of glutamate esters by intracellular esterases.
Experimental Protocols: A Guide to Practical Application
To provide a robust comparison, standardized and self-validating experimental systems are essential. Below are detailed protocols for assessing two key parameters: receptor binding and general cytotoxicity.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of Diethyl and Dimethyl glutamate for a specific glutamate receptor subtype (e.g., AMPA receptors) expressed in a cell membrane preparation. The principle involves measuring the displacement of a known high-affinity radioligand by our test compounds.
Causality Behind Choices:
-
Radioligand: We use a high-affinity, subtype-selective radioligand (e.g., [³H]AMPA) to ensure the binding we measure is specific to the target receptor.
-
Buffer: A Tris-HCl buffer with additives like MgCl₂ is used to maintain pH and mimic a physiological ionic environment, ensuring the receptor maintains its native conformation.
-
Filtration: Rapid filtration over glass fiber filters is the gold standard for separating bound from free radioligand.[16] The filters are pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4.
-
Radioligand: [³H]AMPA (specific activity 50-80 Ci/mmol), diluted in Assay Buffer to a final concentration of 5 nM (approximately its Kd).
-
Test Compounds: Prepare 10 mM stock solutions of Diethyl and Dimethyl glutamate hydrochloride in Assay Buffer. Create serial dilutions (e.g., 1 mM to 1 nM).
-
Positive Control: 1 mM L-Glutamic Acid solution.
-
Membrane Preparation: Use a commercially available membrane preparation from cells overexpressing the human AMPA receptor subunit (e.g., GluA2) or prepare from transfected HEK293 cells. Thaw on ice and dilute in Assay Buffer to 20-40 µg protein per assay tube.
-
-
Set up Assay:
-
In 1.5 mL microcentrifuge tubes, add reagents in the following order:
-
Total Binding: 100 µL Assay Buffer + 50 µL Radioligand + 50 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Positive Control (1 mM Glutamate) + 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Membrane Preparation.
-
Test Compound: 50 µL Test Compound dilution + 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Membrane Preparation.
-
-
Ensure all additions are performed on ice.
-
-
Incubation:
-
Vortex tubes gently and incubate at 4°C for 1 hour to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak 96-well glass fiber filter plates (e.g., Millipore MultiScreen) in 0.5% PEI for at least 2 hours.
-
Set up a vacuum filtration manifold.
-
Rapidly transfer the contents of each tube to a well on the filter plate and apply vacuum.
-
Wash each well 3 times with 200 µL of ice-cold Assay Buffer.
-
-
Quantification:
-
Dry the filter plate under a heat lamp for 30-60 minutes.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: A streamlined workflow for determining receptor binding affinity.
Protocol: MTT Cell Viability Assay
This protocol assesses the general cytotoxicity of the compounds on a neuronal cell line (e.g., SH-SY5Y). It is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[17]
Causality Behind Choices:
-
Cell Line: SH-SY5Y cells are a human-derived neuroblastoma line often used in neurotoxicity screening due to their neuronal characteristics.
-
Assay Principle: The MTT assay is chosen for its robustness and ease of use. It measures mitochondrial reductase activity, which is a reliable indicator of overall cell health and metabolic function.[17]
-
Controls: Including a vehicle control (media only) and a positive control for toxicity (e.g., high-concentration glutamate or staurosporine) is essential for a self-validating system.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of Diethyl and Dimethyl glutamate hydrochloride (e.g., 10 mM to 1 µM) in serum-free culture medium.
-
Remove the growth medium from the cells and replace it with 100 µL of the compound dilutions.
-
Include "vehicle control" wells (serum-free medium only) and "positive control" wells (e.g., 1 µM staurosporine).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Quantification:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log concentration of the test compound to generate a dose-response curve and determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Caption: A standard procedure for assessing compound-induced cytotoxicity.
Senior Application Scientist's Summary & Recommendations
The choice between Diethyl and Dimethyl glutamate hydrochloride is contingent on the specific experimental question.
-
Dimethyl L-glutamate HCl should be considered when a more rapid intracellular conversion to glutamate is desired. Its lower molecular weight and potentially faster hydrolysis make it a suitable tool for studying the acute effects of intracellular glutamate loading. However, researchers must be mindful of the potential cytotoxicity of the methanol byproduct at high concentrations.
-
Diethyl L-glutamate HCl (GDEE) may be preferable for experiments requiring a more sustained, slower release of intracellular glutamate, as its bulkier ethyl groups could slow the rate of esterase cleavage. Its unique pharmacological profile, including the potentiation of Quisqualate responses, makes it an interesting molecule in its own right, but also means it cannot be used as a simple, inert "prodrug" of glutamate without careful controls.[15] The evidence suggesting it is not a broad EAA antagonist is particularly important for interpreting results from complex systems like brain slices.[15]
Final Recommendation: Neither compound should be viewed as a perfect substitute for the other. They are distinct tools with different kinetic and pharmacological properties. We strongly recommend running pilot experiments and dose-response curves for both compounds in your specific assay system. A head-to-head comparison of their effects on baseline activity, alongside a cytotoxicity assay, will provide the empirical data needed to make an informed decision and produce robust, interpretable results.
References
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LookChem. (n.d.). Cas 1118-89-4,Diethyl L-glutamate hydrochloride. Retrieved from LookChem website. [Link]
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NIH National Center for Advancing Translational Sciences. (n.d.). Cell death assays for neurodegenerative disease drug discovery. PMC. Retrieved from [Link]
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Apicule. (n.d.). Dimethyl L-glutamate hydrochloride (CAS No: 23150-65-4) API Intermediate Manufacturers. Retrieved from Apicule website. [Link]
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Traynelis, S. F. (Ed.). (2003). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-106). Humana Press. [Link]
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ResearchGate. (2025, August 9). A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] ʟ-Quisqualic Acid And Recombinant Receptors. Retrieved from ResearchGate. [Link]
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Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from Axion BioSystems website. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Jones, R. S., & Evans, R. H. (1994). L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. British Journal of Pharmacology, 112(4), 1230–1236. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl Glutamate Hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides a detailed, field-tested methodology for the disposal of diethyl glutamate hydrochloride, moving beyond simple checklists to explain the scientific rationale behind each procedural step.
Hazard Assessment and Immediate Safety Precautions
Before handling any chemical for disposal, a thorough understanding of its hazard profile is critical. Diethyl glutamate hydrochloride (CAS No. 1118-89-4) is a hydrochloride salt of an amino acid ester.
-
Primary Hazard: The most significant classification for this compound is its environmental hazard. It is designated as H400: Very toxic to aquatic life .[1][2] This dictates that direct disposal to the sanitary sewer system is inappropriate and environmentally irresponsible.
-
Occupational Hazards: While some safety data sheets (SDS) for similar compounds may not classify them as hazardous to personnel, it is best practice to treat all research chemicals with a high degree of caution.[3] The material is a crystalline solid, and dust formation should be avoided.[1][4] As a hydrochloride salt, it will form a mildly acidic solution in water.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][5]
Core Directive: Always handle diethyl glutamate hydrochloride within a fume hood or a well-ventilated area to prevent inhalation of dust.[1] Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) for Diethyl Glutamate Hydrochloride Disposal |
| Eye/Face Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Guiding Principles of Chemical Waste Management
The disposal of laboratory waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8] For academic institutions, Subpart K of these regulations provides specific guidance.[9] The core tenets require that every waste generator must:
-
Characterize the Waste: Determine if the waste is hazardous based on its properties (ignitability, corrosivity, reactivity, toxicity).[10] Diethyl glutamate hydrochloride's ecotoxicity makes it a hazardous waste.
-
Segregate Waste Streams: Never mix incompatible waste streams. Collect diethyl glutamate hydrochloride waste in a dedicated container, separate from strong acids, bases, and oxidizers.[6][11]
-
Use Proper Containers: Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste.[10][11]
-
Label Correctly: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name(s) of the contents.[10][12]
Disposal Decision Workflow
The appropriate disposal pathway for diethyl glutamate hydrochloride depends on its form (solid, liquid, or contaminated material). The following workflow provides a logical decision-making process.
Caption: Decision workflow for diethyl glutamate hydrochloride disposal.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different forms of diethyl glutamate hydrochloride waste.
Protocol 4.1: Small Spills (Solid Powder) This protocol is for minor spills of less than 5 grams.
-
Restrict Access: Ensure the spill area is clear of personnel.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain and Collect: Do not sweep dry powder, as this can create airborne dust.[1] Gently cover the spill with a cloth or paper towel dampened with water to wet the powder. Carefully wipe up the material.
-
Package Waste: Place the contaminated cloth and any other cleaning materials into a heavy-duty, clear plastic bag.[13]
-
Label and Store: Seal the bag and attach a "HAZARDOUS WASTE" label, listing "Diethyl glutamate hydrochloride" and "water" as the contents. Store in a designated satellite accumulation area for solid waste.[10]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office for pickup.
Protocol 4.2: Contaminated Labware and PPE
-
Gross Decontamination: Rinse non-disposable labware (e.g., glassware) with a small amount of water or an appropriate solvent. Collect this rinseate as aqueous chemical waste (see Protocol 4.3).
-
Disposable Items: Place grossly contaminated disposable items (e.g., gloves, weigh boats, pipette tips) into a designated solid chemical waste container.[13] This is typically a pail lined with a clear plastic bag.
-
Labeling and Disposal: Ensure the container is properly labeled as "HAZARDOUS WASTE" with a general description like "Chemically Contaminated Solid Waste."[13] When the container is full, arrange for pickup through your EHS office.
Protocol 4.3: Aqueous Solutions (with Neutralization Pre-treatment) This protocol is for dilute aqueous solutions of diethyl glutamate hydrochloride. Under no circumstances should these solutions be poured directly down the drain without treatment, due to the compound's high aquatic toxicity. [1]
-
Dilution: Ensure the concentration of the waste solution is low (ideally <1%). If you have a concentrated solution, it should be treated as bulk waste (Protocol 4.4) or diluted in a larger volume of water in a suitable container.
-
Neutralization:
-
Causality: Diethyl glutamate hydrochloride is a hydrochloride salt, which creates an acidic solution. Neutralization is critical to prevent corrosion of plumbing and to minimize the pH impact on wastewater treatment systems.[14]
-
Procedure: In a well-ventilated fume hood, place the aqueous waste in a suitably large beaker with a stir bar. Slowly add a weak base, such as 5% sodium bicarbonate solution, while stirring.[15]
-
Monitoring: Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base dropwise until the pH is stable between 6.0 and 8.0.[14][16] Be cautious, as heat and gas (CO2) may be generated.[15][16]
-
-
Collection: Pour the neutralized solution into a dedicated "Aqueous Hazardous Waste" carboy.
-
Labeling and Disposal: Ensure the carboy is properly labeled with all contents. When full, arrange for pickup by your EHS office.
Protocol 4.4: Bulk/Unused Diethyl Glutamate Hydrochloride
-
Container Integrity: Keep the compound in its original, clearly labeled container whenever possible.[13] Ensure the cap is tightly sealed.
-
Labeling for Disposal: If not already present, attach a "HAZARDOUS WASTE" label to the container. Do not deface the manufacturer's original label.[13]
-
Segregation and Storage: Store the container in a designated waste accumulation area with secondary containment. Ensure it is segregated from incompatible materials.[6][10]
-
Arrange Pickup: Contact your EHS office for pickup. This waste will be handled by a licensed hazardous waste disposal company, likely destined for incineration.[3][17]
The Science Behind the Final Disposition
Understanding the ultimate fate of the chemical waste validates the importance of these laboratory protocols.
-
Incineration: This is the most probable disposal method for both solid and aqueous organic waste. Diethyl glutamate hydrochloride is an organic compound that can be destroyed at high temperatures.[18]
-
Causality: Incineration offers complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is removed from the exhaust gas by scrubbers.[17] However, the presence of nitrogen in the molecule presents a challenge: the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[19][20] Professional disposal facilities use specialized incinerators with advanced emission controls to manage and minimize NOx release.[21]
-
-
Hazardous Waste Landfill: Solid waste, such as contaminated lab materials, is often placed in specially engineered hazardous waste landfills.
-
Causality: These landfills are constructed with double liners and leachate collection systems to prevent chemicals from contaminating soil and groundwater.[22][23] The waste is permanently contained, underscoring the importance of not sending large quantities of untreated, water-soluble chemicals like diethyl glutamate hydrochloride to a landfill where leaching could eventually occur.
-
By adhering to these detailed procedures, you ensure regulatory compliance, protect yourself and your colleagues, and uphold the scientific community's commitment to environmental protection.
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Alfa Aesar. (2011, June 17). L-Glutamic acid dimethyl ester hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
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Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
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Coggon, M. M., et al. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]
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Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Digital Analysis Corp. Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
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McClelland Engineers Pvt. Ltd. High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]
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University of California. COMBUSTION SOURCES OF NITROGEN COMPOUNDS. eScholarship. Retrieved from [Link]
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University of California, Santa Cruz. (2025, April 22). Compatibility Catalog for Chemical Segregation. Retrieved from [Link]
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University of Kentucky. Chemical Incompatibility Table. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, July 9). Landfills Effluent Guidelines. Retrieved from [Link]
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Agilent. (2024, December 26). Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]
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Lawrence Berkeley National Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
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Wikipedia. Resource Conservation and Recovery Act. Retrieved from [Link]
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New Jersey Department of Health. Hydrochloric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
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- 23. How are Hazardous Waste Landfill Designed and Managed? | Arcwood Environmental™ [arcwoodenviro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
